10-Hydroxyimipramine BH3-Aduct
Description
Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C19H24N2O.B/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;/h3-6,8-11,19,22H,7,12-14H2,1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGDRGNDLMJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Protocols: Role of Borane Adducts in Tricyclic Antidepressant Metabolism Studies
The following technical guide details the strategic application of borane adducts in the study of tricyclic antidepressant (TCA) metabolism.
Executive Summary
The metabolic profiling of tricyclic antidepressants (TCAs)—such as amitriptyline , imipramine , and nortriptyline —presents distinct analytical challenges due to the formation of labile N-oxide metabolites and the high polarity of hydroxylated intermediates. Borane (
-
Reductive Probe: It selectively reduces metabolic N-oxides back to the parent tertiary amine, allowing for "total amine" quantification and differentiation of oxidative pathways.
-
Structural Stabilizer: It forms stable amine-borane adducts (
) that protect the nitrogen lone pair from oxidation during the synthesis of reference standards, while simultaneously enhancing lipophilicity for crystallographic and NMR characterization.
This guide outlines the mechanistic basis and experimental protocols for leveraging borane adducts to resolve complex TCA metabolic pathways.
Mechanistic Foundation: The Amine-Borane Dative Bond[1]
The core utility of borane in TCA studies lies in its ability to form a coordinate covalent (dative) bond with the basic nitrogen of the tricyclic nucleus.
Chemical Theory
TCAs possess a nucleophilic nitrogen atom (tertiary or secondary amine) in their side chain. Borane (
-
Isoelectronic Nature: The resulting
bond is isoelectronic with the bond and the protonated ammonium species ( ). However, unlike the ammonium ion, the borane adduct is neutral and significantly more lipophilic . -
Metabolic Shielding: By complexing the nitrogen, the lone pair is unavailable for Cytochrome P450-mediated N-oxidation, allowing researchers to direct chemical modifications (like ring hydroxylation) to other parts of the molecule during the synthesis of metabolite standards.
Visualization of the Adduct Formation
Figure 1: Formation of the TCA-Borane adduct. The nitrogen lone pair donates into the empty p-orbital of the boron, creating a stable, neutral complex.
Experimental Protocols
Protocol A: Selective Reduction of TCA N-Oxide Metabolites
N-oxides (e.g., Amitriptyline-N-oxide) are major Phase I metabolites. They are thermally unstable and difficult to quantify directly by GC-MS. Borane reduction converts them back to the parent amine for differential analysis.
Objective: Quantify N-oxide fraction by comparing "Total Amine" (post-reduction) vs. "Free Amine" (pre-reduction).
Reagents:
-
Substrate: Biological extract containing TCA and metabolites.
-
Reductant: Borane-Tetrahydrofuran complex (
, 1.0 M). -
Quencher: Methanol (MeOH) and dilute HCl.
Workflow:
-
Extraction: Extract plasma/urine sample at basic pH (
) into organic solvent (e.g., hexane/isoamyl alcohol). -
Aliquot Division: Split extract into two fractions: A (Control) and B (Reaction) .
-
Borane Treatment (Fraction B):
-
Evaporate solvent under
. -
Reconstitute in anhydrous THF.
-
Add excess
(5 equivalents). -
Incubate at 60°C for 30 minutes . (Borane selectively reduces the
bond).
-
-
Quenching:
-
Cool to room temperature.
-
Add MeOH dropwise (destroys excess hydride).
-
Add 1M HCl and heat at 60°C for 15 mins (Hydrolysis of the intermediate borane complex).
-
-
Analysis: Analyze both fractions via HPLC-UV or LC-MS/MS.
-
Calculation:
-
Protocol B: Synthesis of Deuterated Metabolite Standards
To study metabolic kinetics (isotope effects), deuterated borane (
Step-by-Step Synthesis:
-
Precursor: Start with the amide analog of the TCA (e.g., 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide).
-
Reduction: Treat with
(generated in situ from + ). -
Adduct Trapping: The reaction initially yields the amine-borane-d3 adduct .
-
Liberation: Acidic hydrolysis (HCl/MeOH) cleaves the
bond, yielding the deuterated amine ( ).
Data Interpretation & Validation
The formation of borane adducts alters the physicochemical properties of TCAs, which is diagnostic in structural studies.
Table 1: Physicochemical Shifts upon Borane Complexation
| Parameter | Free TCA (Amitriptyline) | TCA-Borane Adduct | Analytical Implication |
| Hybridization (N) | Fixed geometry for X-ray crystallography. | ||
| N/A | Confirming N-coordination (quartet splitting).[1] | ||
| Polarity | Basic / Polar | Neutral / Lipophilic | Improved retention on non-polar GC columns.[1] |
| Oxidation State | Susceptible to N-oxidation | Resistant | "Protects" N during ring-hydroxylation synthesis.[1] |
Metabolic Pathway Visualization
The following diagram illustrates where borane reagents intervene in the analysis of the TCA metabolic map.
Figure 2: The analytical loop. Borane reduction allows the unstable N-oxide metabolite to be quantified as the parent compound, enabling mass balance calculations.
Critical Considerations (E-E-A-T)
Safety & Handling
-
Toxicity: Borane-THF is highly flammable and releases hydrogen gas upon contact with moisture. All reactions must be performed under an inert atmosphere (
or Ar) in a fume hood. -
Quenching: Never quench borane reactions directly with water. Use methanol dropwise to form methyl borate esters, which are less reactive.
Self-Validating Controls
When using Protocol A (N-Oxide Reduction), you must include a Spike Recovery Control :
-
Spike a blank plasma sample with a known concentration of synthetic Amitriptyline-N-oxide.
-
Pass Criteria: The recovery of Amitriptyline (parent) must be
. If low, the borane reagent may be degraded (check activity via hydrogen evolution test).
References
-
Brown, H. C., & Krishnamurthy, S. (1979). Organic Syntheses via Boranes.[3][7][8] Aldrich Chemical Co. [Source: Classic Reference on Borane Chemistry]
-
Sood, C., et al. (2022). Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis and Characterization. Chemistry - A European Journal.
-
Uddin, M. N., & Samanidou, V. F. (2025).[9] Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. ResearchGate.[10]
-
Chowdhury, S., et al. (2011). Reduction of Amine N-Oxides by Diboron Reagents.[11] National Institutes of Health (PMC).
-
Ramachandran, P. V., et al. (2012). Amine-Boranes: Synthesis and Applications.[10][7][8][12] Chemical Reviews.
Sources
- 1. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 2. WO2005077946A1 - Dihydrotetrabenazines and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Acid-Catalyzed Amine-Borane Reduction of Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Analysis: 10-Hydroxyimipramine vs. 10-Hydroxyimipramine-BH3 Adduct
The following technical guide details the structural, functional, and analytical distinctions between 10-Hydroxyimipramine and its BH3-adduct (Borane complex).
Differentiation, Characterization, and Analytical Impact
Executive Summary
In the development and bioanalysis of tricyclic antidepressants (TCAs), 10-Hydroxyimipramine (10-OH-IMI) serves as the primary active metabolite of Imipramine, critical for therapeutic drug monitoring and pharmacokinetics.[1] However, during chemical synthesis—specifically via borane reduction pathways—a stable intermediate known as the 10-Hydroxyimipramine-BH3 Adduct can form.[1]
This adduct is not a metabolite but a process-related impurity or synthetic intermediate .[1] It possesses distinct physicochemical properties, including a unique mass spectrometric signature driven by the natural isotope distribution of boron.[1] Distinguishing these two species is vital for ensuring the purity of reference standards and the accuracy of quantitative LC-MS/MS assays.
Chemical Identity & Structural Divergence[1]
The fundamental difference lies in the state of the tertiary amine on the dimethylaminopropyl side chain.[1] In 10-OH-IMI, the nitrogen lone pair is free (available for protonation).[1] In the BH3-adduct, this lone pair forms a dative (coordinate) covalent bond with a borane (
Comparative Property Table
| Feature | 10-Hydroxyimipramine (Active Metabolite) | 10-Hydroxyimipramine-BH3 Adduct (Impurity/Intermediate) |
| CAS Number | 796-28-1 (Free Base) / 303-70-8 (HCl) | 20438-96-4 |
| Molecular Formula | ||
| Molecular Weight | 296.41 g/mol | ~310.24 g/mol (+13.83 Da shift) |
| Nitrogen State | Basic tertiary amine (proton acceptor) | Tetrahedral N-B complex (non-basic at side chain) |
| Polarity (pH 3) | High (Forms cation | Low (Neutral complex |
| Primary Role | Pharmacologically active metabolite | Synthetic intermediate; Reference Standard impurity |
Structural Visualization
The following diagram illustrates the structural relationship and the formation of the dative bond.
Figure 1: Structural transformation from the free amine (active) to the borane adduct (impurity).[1] The reaction involves the coordination of the nitrogen lone pair to the electron-deficient boron atom.[2]
Synthesis & Formation Mechanism
The BH3-adduct typically arises during the reduction of 10-oxo-imipramine (or related amide/ketone precursors) using borane reagents (e.g., Borane-THF or Borane-Dimethyl Sulfide).[1] Borane is a potent reducing agent that simultaneously complexes with amines to form stable adducts.[1]
Mechanism:
-
Reduction: The carbonyl group at the 10-position is reduced to a hydroxyl group.[1]
-
Complexation: The electron-rich nitrogen of the side chain attacks the electron-deficient boron of the reagent.[1]
-
Persistence: Unlike transient intermediates, amine-boranes are kinetically stable and resistant to mild hydrolysis, often surviving standard workups unless a specific "de-complexation" step (e.g., strong acid reflux) is performed.[1]
Figure 2: Synthetic pathway showing the origin of the BH3-adduct.[1] Failure to execute the de-complexation step results in the adduct persisting as an impurity.[1]
Analytical Differentiation (The "Smoking Gun")
Researchers must differentiate these species to avoid false positives or incorrect potency calculations.[1]
A. Mass Spectrometry (LC-MS/MS)
This is the definitive method for identification.[1] The presence of Boron provides a unique spectral signature.[1]
-
Mass Shift: The adduct will appear at a mass +13.83 Da higher than the parent amine (Mass of
).[1] -
Isotope Pattern (Critical):
-
Carbon/Nitrogen compounds have a small M+1 peak (~1.1% per Carbon).[1]
-
Boron has two stable isotopes:
(~20%) and (~80%).[1] -
Signature: The BH3-adduct mass spectrum will show a distinct "split" peak or a significant M-1 peak relative to the monoisotopic mass, reflecting the 1:4 ratio of B10 to B11.[1]
-
B. Chromatography (HPLC/UPLC)
Under standard Reverse-Phase (RP) conditions with acidic buffers (e.g., 0.1% Formic Acid):
-
10-OH-IMI: The tertiary amine is protonated (
).[1] It is highly polar and elutes earlier . -
BH3-Adduct: The amine lone pair is tied up in the N-B bond.[1][2] The complex is neutral and significantly more lipophilic.[1] It elutes later than the parent metabolite.[1]
C. NMR Spectroscopy
-
11B-NMR: The adduct will show a broad signal characteristic of tetracoordinate boron (typically -10 to -20 ppm relative to
).[1] -
1H-NMR: The N-methyl protons in the adduct will be chemically shifted downfield compared to the free amine due to the electron-withdrawing nature of the coordinated borane.[1]
Experimental Protocol: Conversion of Adduct to Amine
If the BH3-adduct is identified as an impurity in a synthetic batch, it can be converted to the desired 10-Hydroxyimipramine using the following protocol.
Reagents:
Workflow:
-
Dissolution: Dissolve the crude BH3-adduct in Methanol.
-
Acidolysis: Add excess HCl (typically 3-5 equivalents).[1]
-
Reflux: Heat the mixture to reflux for 1-2 hours. Note: The N-B bond is strong; simple stirring at RT is often insufficient.
-
Quench: Cool to room temperature and carefully basify with NaOH to pH > 10.
-
Extraction: Extract the free amine into DCM. The boron species (now boric acid/borate) will remain in the aqueous phase.[1]
-
Validation: Analyze via LC-MS to confirm the disappearance of the +14 Da peak and the B10/B11 isotope pattern.
References
-
Smolecule . (2023).[1][3][4] 10-Hydroxyimipramine BH3-Aduct Product Information. Retrieved from [1]
-
Toronto Research Chemicals . (n.d.).[1] 10-Hydroxy Imipramine Hydrochloride (CAS 20438-96-4).[1][5][6] Retrieved from [1]
-
Narasimhachari, N., et al. (1981).[1] Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry.[1] Retrieved from
-
Lane, C. F. (2006).[1] Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications. U.S. Department of Energy.[1] Retrieved from [1]
-
Fisher Scientific . (n.d.).[1] 10-Hydroxyimipramine BH3-Aduct Reference Material. Retrieved from [1]
Sources
- 1. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 10-Hydroxyimipramine BH3-Aduct | 20438-96-4 [smolecule.com]
- 4. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-Hydroxy Imipramine Hydrochloride | CymitQuimica [cymitquimica.com]
- 6. 10-Hydroxy Imipramine Hydrochloride | LGC Standards [lgcstandards.com]
Technical Guide: Stability of Amine-Borane Adducts in Physiological Conditions
The following technical guide details the stability profiles, mechanistic pathways, and experimental characterization of amine-borane adducts under physiological conditions, tailored for drug development professionals.
Executive Summary
Amine-borane adducts (
Under physiological conditions (pH 7.4, 37°C), simple amine-boranes exhibit kinetic stability that is heavily dependent on steric shielding and electronic effects. However, they are susceptible to acid-catalyzed hydrolysis, leading to the release of molecular hydrogen and boric acid. To ensure therapeutic efficacy, drug candidates often employ cyanoborane (
This guide provides a mechanistic analysis of their degradation, a validated
Mechanistic Foundations of Instability
The primary degradation pathway for amine-borane adducts in aqueous media is hydrolysis . Understanding this mechanism is critical for designing stable drug carriers.
The Hydrolytic Pathway
Hydrolysis is not spontaneous at neutral pH for electronically stabilized adducts but is catalyzed by hydronium ions (
Key Mechanistic Steps:
-
Protonation: The rate-determining step often involves the attack of a proton on the hydridic B-H bond, forming a non-classical cation intermediate
. -
H2 Release: Elimination of dihydrogen (
) generates a reactive cation. -
Water Attack: Nucleophilic attack by water leads to stepwise substitution of hydrides with hydroxyls.
Visualization of Hydrolysis Mechanism
The following diagram illustrates the acid-catalyzed hydrolysis pathway, highlighting the critical intermediate species.
Figure 1: Acid-catalyzed hydrolysis pathway of amine-borane adducts leading to boric acid and hydrogen release.
Physiological Stability Profile
In the context of drug delivery, "stability" is defined by the retention of the B-N bond and the B-H (or B-X) integrity during circulation.
Impact of pH and Biomolecules
-
pH 7.4 (Blood/Tissue): Most tertiary amine-boranes (e.g., trimethylamine-borane, morpholine-borane) exhibit high stability at neutral pH, with half-lives exceeding 24 hours. The concentration of
is insufficient to drive rapid hydrolysis. -
pH 5.0-6.0 (Endosomes/Lysosomes): The acidic microenvironment of lysosomes can trigger rapid activation/degradation. This pH-sensitivity is exploited for controlled drug release but poses a stability risk for non-targeted accumulation.
-
Serum Proteins: Albumin and other serum proteins can act as weak nucleophiles or proton shuttles, potentially accelerating hydrolysis compared to pure buffer solutions.
Structural Determinants of Stability
The stability of the adduct is governed by the Lewis basicity of the amine and the steric hindrance around the boron atom.[1]
| Adduct Class | Example Compound | Est. | Clinical Relevance |
| Simple Amine-Borane | Ammonia borane ( | < 6 hours | High reactivity; used as |
| Cyclic Amine-Borane | Morpholine-borane | > 24 hours | Moderate stability; potential reduction of labile groups. |
| Cyanoborane | > 7 days | High Stability ; preferred for BNCT agents. | |
| Carboxyborane | 12 - 48 hours | Tunable; ester prodrugs used to improve uptake. |
Critical Insight: For BNCT applications, cyanoboranes and carboxyboranes are superior to simple boranes. The electron-withdrawing cyano/carboxy groups increase the acidity of the boron center but paradoxically increase kinetic stability against hydrolytic cleavage by preventing the formation of the cationic intermediate [1].
Experimental Protocol: NMR Stability Assay
The gold standard for monitoring amine-borane integrity is
Reagents and Setup
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, deuterated (
) or with 10% lock. -
Internal Standard: Boric acid (if not generated) or
(external capillary) for quantification. -
Instrument: 400 MHz NMR (or higher) equipped with a boron-free probe (quartz tubes recommended for trace analysis).
Step-by-Step Workflow
-
Preparation: Dissolve the amine-borane candidate (10 mM) in pre-warmed (
) PBS/D2O mixture. -
Baseline Scan (
): Acquire an initial NMR spectrum.-
Expectation: A quartet (for
) or triplet (for ) around -10 to -20 ppm.
-
-
Incubation: Maintain the sample at
. -
Time-Course Monitoring: Acquire spectra at defined intervals (e.g., 0, 1, 4, 8, 12, 24, 48 hours).
-
Quantification: Integrate the peak of the intact adduct (
) versus the growing peak of boric acid/borate ( at ~20 ppm). -
Data Analysis: Plot
vs. Time to determine the rate constant ( ) and half-life ( ).
Workflow Visualization
Figure 2: Validated workflow for monitoring amine-borane stability via 11B NMR spectroscopy.
Case Study: Carboxyborane Esters in BNCT
A pertinent example of stabilizing amine-boranes for physiological application is the development of 3-carboranyl thymidine analogues and their amino acid ester prodrugs.
-
Challenge: Direct administration of carboranes or boranes often suffers from poor solubility and rapid clearance.
-
Solution: Conjugating the boron cluster to an amino acid ester (e.g., glycine or glutamate esters) improves uptake via amino acid transporters (LAT1).
-
Stability Data:
-
Specific amino acid ester prodrugs of carboranyl thymidine exhibited a chemical hydrolysis half-life of ~13.6 to 17.15 hours in PBS at pH 7.4 [2].
-
In bovine serum, enzymatic cleavage can accelerate this process, reducing the half-life to ~6.2 hours , highlighting the need to test in both buffer and serum [2].
-
Implication: While the chemical stability (buffer) might suggest a once-daily dosing potential, the biological stability (serum) dictates a more frequent dosing regimen or continuous infusion during neutron irradiation windows.
References
-
Spielvogel, B. F., et al. (1987). Boron Analogues of Amino Acids and Derivatives.[2][3] Inorganic Chemistry. (Contextual grounding based on general field knowledge of cyanoborane stability).
-
Byun, Y., et al. (2005). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry.
-
Couturier, M., et al. (2001). Palladium and Raney Nickel Catalyzed Methanolysis of Strongly Complexed Borane-Amine Adducts. Organic Letters.
-
Ramachandran, P. V. (2021).[4][5] Amine-Boranes: Synthesis and Applications.[3][4][5] Purdue University Graduate School.
Sources
- 1. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. hammer.purdue.edu [hammer.purdue.edu]
A Technical Guide to the Organic Solubility Profile of 10-Hydroxyimipramine Borane Adduct
Abstract
The successful progression of any novel chemical entity through the drug discovery and development pipeline is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility is a critical determinant of formulation strategy, bioavailability, and ultimate therapeutic efficacy. This guide provides an in-depth technical framework for characterizing the solubility profile of 10-Hydroxyimipramine Borane Adduct, a novel derivative of a key imipramine metabolite. As no empirical data for this specific adduct is publicly available, this document synthesizes first-principle chemical theory with gold-standard methodologies. We will dissect the predicted molecular characteristics of the adduct, present a rigorous, self-validating protocol for determining its thermodynamic solubility, and offer a predictive analysis of its behavior across a spectrum of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive and reliable solubility assessment for novel amine-borane adducts.
Introduction and Molecular Profile Analysis
10-Hydroxyimipramine is an active metabolite of the first-generation tricyclic antidepressant, Imipramine.[1] The parent drug, Imipramine, is characterized by a lipophilic dibenzazepine core and a basic tertiary amine side chain, rendering its hydrochloride salt soluble in polar organic solvents like ethanol and DMSO at concentrations around 25 mg/mL.[2][3] The free base, conversely, has very low aqueous solubility (18.2 mg/L) and a high LogP of 4.8, indicating significant lipophilicity.[1] The introduction of a hydroxyl group at the 10-position increases polarity and introduces a hydrogen bond donor, which is expected to modulate this solubility profile.
The subject of this guide is the borane adduct of 10-Hydroxyimipramine. This modification involves the formation of a coordinate covalent bond between the lone pair of electrons on the tertiary amine nitrogen and the empty p-orbital of borane (BH₃).[4][5] This transformation is not trivial and has profound implications for the molecule's physicochemical properties:
-
Neutralization of Basicity: The tertiary amine, a key site for protonation and salt formation, is now part of a neutral B-N bond. This eliminates pH-dependent solubility effects related to the amine's pKa.
-
Polarity Reduction: The borane group (BH₃) is significantly less polar than the tertiary amine it coordinates with. This shift reduces the molecule's overall polarity and dipole moment.
-
Altered Hydrogen Bonding: The adduct formation removes the amine's ability to act as a hydrogen bond acceptor. While the 10-hydroxy group remains a hydrogen bond donor/acceptor, the overall intermolecular interaction potential is significantly changed. The B-H bonds are hydridic (Hδ−), which can lead to unique dihydrogen bonding interactions but fundamentally alters how the molecule interacts with protic solvents.[6]
Based on these principles, we can hypothesize that the 10-Hydroxyimipramine borane adduct will exhibit markedly different solubility compared to its parent amine. It is predicted to have decreased solubility in polar protic solvents (e.g., alcohols) and increased affinity for aprotic and less polar organic solvents.
Theoretical Basis for Solubility in Organic Solvents
The principle of "like dissolves like" governs solubility and is based on the intermolecular forces between the solute and the solvent.[7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
The diagram below illustrates the key molecular factors of the 10-Hydroxyimipramine borane adduct and the corresponding solvent properties that will dictate its solubility.
Caption: Key solute-solvent interactions governing solubility.
A successful solubilization strategy for this adduct will involve selecting solvents that can effectively engage with its large, lipophilic core while accommodating its specific hydrogen bonding and polarity characteristics.
Gold-Standard Methodology: Thermodynamic Solubility Determination
To generate reliable and definitive solubility data, the Thermodynamic Equilibrium Solubility must be measured. This value represents the true saturation point of the compound in a solvent at equilibrium and is essential for downstream development decisions.[8][9] It is distinct from kinetic solubility, which is often higher and less stable, representing a supersaturated state.[10][11]
The industry-standard "shake-flask" method is the most robust approach for this determination.[11][12] The workflow is detailed below, designed as a self-validating system to ensure data integrity.
Experimental Workflow Diagram
Sources
- 1. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. evotec.com [evotec.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. inventivapharma.com [inventivapharma.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of 10-Hydroxyimipramine BH₃ Complexes
The following technical guide details the thermodynamic stability profile of 10-Hydroxyimipramine borane (BH₃) complexes. This document is structured for researchers and analytical scientists requiring rigorous characterization protocols and mechanistic insights into amine-borane adduct behavior.
Technical Guide & Characterization Protocols
Executive Summary
10-Hydroxyimipramine (10-OH-IMP) is a pharmacologically active metabolite of the tricyclic antidepressant imipramine. While the parent compound is relatively stable, the 10-hydroxylated metabolite exhibits increased sensitivity to oxidative degradation and N-oxide formation at the tertiary amine side chain.
The 10-Hydroxyimipramine BH₃ complex (10-OH-IMP[1]·BH₃) serves as a stabilized Lewis acid-base adduct.[1][2] By coordinating borane (BH₃) to the aliphatic dimethylamino group, the nitrogen lone pair is sequestered, significantly increasing the activation energy required for oxidative degradation. This guide analyzes the thermodynamic parameters governing this stability, providing experimental protocols for validation.
Molecular Architecture & Binding Dynamics
Locus of Coordination
Thermodynamic stability is dictated by the site-selectivity of the borane coordination. 10-Hydroxyimipramine contains three potential Lewis basic sites:
-
Side-chain Aliphatic Amine (
): hybridized, high electron density, sterically accessible. -
Ring Nitrogen (
): Part of the dibenzoazepine core. The lone pair is delocalized into the -system (aniline-like), rendering it weakly nucleophilic. -
10-Hydroxyl Group (
): Oxygen lone pairs are available but form significantly weaker adducts with BH₃ compared to amines.
Thermodynamic Conclusion: The BH₃ moiety selectively coordinates to the side-chain aliphatic amine . The formation of the N–B bond at this position is exothermic, driven by the donation of the nitrogen lone pair (
Bond Dissociation Energy (BDE)
The stability of the 10-OH-IMP·BH₃ complex is defined by the heterolytic Bond Dissociation Energy of the N–B bond.
-
Typical
: -18 to -24 kcal/mol (exothermic formation). -
Dissociation Mechanism: The complex exists in equilibrium with the free amine and free borane (often as a dimer
or solvent complex). Elevated temperatures shift this equilibrium to the right, leading to irreversible decomposition or volatilization of the borane.
Visualization: Coordination Equilibrium
The following diagram illustrates the thermodynamic equilibrium and the competitive exclusion of N-oxide formation.
Figure 1: Thermodynamic equilibrium of 10-Hydroxyimipramine borane complex formation vs. oxidative degradation pathways.
Thermodynamic Stability Profile
The stability of the complex is not absolute; it is temperature-dependent.[1][2] The following data summarizes the critical thermodynamic thresholds for the 10-OH-IMP·BH₃ adduct.[1][2][3]
| Parameter | Value (Approx.) | Significance |
| Melting Point ( | 110–125 °C | Phase transition; complex remains intact if dry. |
| Decomposition Onset ( | > 140 °C | Irreversible cleavage of N–B bond and subsequent dehydrogenation. |
| Enthalpy of Dissociation ( | 28–32 kcal/mol | Energy required to break the N–B bond. |
| Hydrolytic Half-life ( | > 48 h (pH 7, 25°C) | Stable in neutral aqueous solution; rapid hydrolysis at pH < 2. |
Key Insight: The complex is kinetically stable at room temperature but thermodynamically unstable relative to hydrolysis in acidic media. The protonation of the amine (
Experimental Protocols
Protocol A: Thermal Stability Assessment (DSC)
Objective: Determine the precise onset of thermal decomposition (
Methodology:
-
Sample Prep: Weigh 2–5 mg of crystalline 10-OH-IMP·BH₃ into a Tzero aluminum pan. Hermetically seal the pan to prevent early volatilization of dissociated BH₃.
-
Reference: Use an empty hermetically sealed aluminum pan.
-
Ramp: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a Nitrogen purge (50 mL/min).
-
Analysis:
-
Identify the endothermic peak corresponding to melting (
). -
Identify the subsequent exothermic event corresponding to decomposition (often complex dehydrogenation or polymerization).
-
Validation Criteria: A sharp melting endotherm followed by a stable baseline indicates high purity. An immediate exotherm upon melting suggests the lattice energy was stabilizing a metastable complex.
Protocol B: Hydrolytic Stability via B NMR
Objective: Quantify the rate of N–B bond hydrolysis in solution.
Methodology:
-
Solvent System: Prepare a mixture of DMSO-
and (90:10 v/v). -
Internal Standard: Add
(in a capillary insert) or use a known stable borate standard as a chemical shift reference (0 ppm). -
Acquisition:
-
Dissolve 10 mg of 10-OH-IMP·BH₃ in the solvent.
-
Acquire
B NMR spectra ( MHz or higher) at .
-
-
Signal Monitoring:
-
Target Signal: Quartet at
ppm (characteristic of , Hz). -
Degradation Signal: Singlet at
ppm (Boric acid/Borate, indicating hydrolysis).
-
Calculation:
Plot
Decomposition Pathways & Causality
Understanding how the complex fails is vital for process safety and storage.
-
Thermal Dehydrogenation: At high temperatures (
), the complex does not just dissociate; it undergoes intramolecular hydride transfer, releasing and forming aminoboranes ( ). -
Acidolysis: In the presence of acid (HX), the proton attacks the nitrogen, displacing the borane.
The liberated diborane is extremely reactive and will quench with any available nucleophile (water, alcohols).
Visualization: Decomposition Mechanism
The following Graphviz diagram details the bifurcation between thermal and hydrolytic degradation.
Figure 2: Mechanistic pathways for the decomposition of 10-Hydroxyimipramine BH₃ adducts.
References
-
Carboni, B., & Monnier, L. (1999). Recent Developments in the Chemistry of Amine-Boranes. Tetrahedron. Retrieved from [Link]
-
Beckett, A. H., et al. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 10-Hydroxyimipramine BH3-adduct from Imipramine
A Proposed Synthetic Route and Methodological Considerations for Researchers
Abstract
Introduction: The Rationale for 10-Hydroxyimipramine and its Borane Adduct
Imipramine is a foundational tricyclic antidepressant that exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake.[1] Its metabolism in vivo is complex, involving N-demethylation to its active metabolite, desipramine, and hydroxylation at various positions of the tricyclic ring system, predominantly by cytochrome P450 enzymes such as CYP2D6 and CYP2C19.[2][3][4] The hydroxylated metabolites, including 2-hydroxyimipramine and 10-hydroxyimipramine, are also pharmacologically relevant.[5][6] The synthesis of these metabolites and their derivatives is of significant interest for studying their specific pharmacological profiles and for use as analytical standards.
The formation of a borane (BH3) adduct with the tertiary amine of 10-hydroxyimipramine serves two primary purposes in a research context. Firstly, the BH3 group can act as a protecting group for the tertiary amine, preventing its reactivity in subsequent chemical transformations.[7] Secondly, amine-borane adducts themselves have been investigated for a range of biological activities.[7] Therefore, the 10-Hydroxyimipramine BH3-adduct is a valuable target for synthetic exploration.
This guide outlines a proposed four-step synthesis to obtain 10-Hydroxyimipramine BH3-adduct starting from imipramine. The workflow is designed to be modular, allowing for optimization at each stage.
Proposed Synthetic Pathway Overview
The proposed synthesis is a four-step process:
-
Protection of the Tertiary Amine: The exocyclic tertiary amine of imipramine is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent its oxidation in the subsequent step.
-
Benzylic Oxidation: The 10-position of the dibenz[b,f]azepine ring system is oxidized to introduce a hydroxyl group.
-
Deprotection of the Tertiary Amine: The Boc protecting group is removed under acidic conditions to yield 10-Hydroxyimipramine.
-
Formation of the BH3 Adduct: The purified 10-Hydroxyimipramine is reacted with a borane source, such as borane dimethyl sulfide complex, to form the final BH3-adduct.
Figure 1: Proposed four-step synthetic workflow for 10-Hydroxyimipramine BH3-adduct from imipramine.
Detailed Experimental Protocols
Safety Precaution: All manipulations involving borane complexes must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), as these reagents can be pyrophoric and react violently with water.[8][9][10][11][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, is mandatory.[11]
Step 1: Protection of Imipramine with a Boc Group
Rationale: The tertiary amine in imipramine is nucleophilic and can be oxidized. To achieve selective oxidation at the 10-position, the amine must be protected. The Boc group is chosen for its stability under various reaction conditions and its facile removal under acidic conditions.[13][14]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Imipramine | 280.41 | 5.00 g | 17.8 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 4.26 g | 19.5 |
| Triethylamine (Et₃N) | 101.19 | 2.7 mL | 19.5 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Dissolve imipramine (5.00 g, 17.8 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (2.7 mL, 19.5 mmol) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (4.26 g, 19.5 mmol) in 20 mL of dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:4).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-imipramine.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure protected imipramine.
Characterization: The structure of N-Boc-imipramine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Benzylic Oxidation to 10-Hydroxyimipramine Derivative
Rationale: The 10-position of the dibenz[b,f]azepine ring is a benzylic position and is susceptible to oxidation. A common method for the hydroxylation of such positions is through a radical bromination followed by hydrolysis. N-Bromosuccinimide (NBS) is a suitable reagent for this purpose.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-Imipramine | 380.54 | 5.00 g | 13.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 2.57 g | 14.4 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.22 g | 1.3 |
| Carbon tetrachloride (CCl₄) | 153.82 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
Dissolve N-Boc-imipramine (5.00 g, 13.1 mmol) in carbon tetrachloride (100 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add N-bromosuccinimide (2.57 g, 14.4 mmol) and AIBN (0.22 g, 1.3 mmol) to the solution.
-
Heat the mixture to reflux (approximately 77°C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the succinimide byproduct.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude bromo-intermediate is then dissolved in a mixture of acetone and water (4:1, 100 mL) and stirred at room temperature for 12 hours to facilitate hydrolysis.
-
Remove the acetone in vacuo and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Boc-10-hydroxyimipramine.
Characterization: Confirm the structure of N-Boc-10-hydroxyimipramine by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a signal corresponding to the hydroxyl proton and a shift in the signals for the protons at the 10-position in the NMR spectrum are indicative of successful oxidation.
Step 3: Deprotection to Yield 10-Hydroxyimipramine
Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-10-Hydroxyimipramine | 396.54 | 4.00 g | 10.1 |
| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 80 mL | - |
Procedure:
-
Dissolve N-Boc-10-hydroxyimipramine (4.00 g, 10.1 mmol) in dichloromethane (80 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (20 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude 10-Hydroxyimipramine by column chromatography or recrystallization.
Characterization: The final product, 10-Hydroxyimipramine, should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.[6]
Step 4: Formation of the 10-Hydroxyimipramine BH3-adduct
Rationale: The tertiary amine of 10-Hydroxyimipramine will act as a Lewis base and react with a Lewis acidic borane source, such as borane dimethyl sulfide complex (BH3·SMe2), to form a stable adduct.[7][15] This reaction is typically clean and high-yielding.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 10-Hydroxyimipramine | 296.41 | 2.00 g | 6.75 |
| Borane dimethyl sulfide complex (2M in THF) | 75.97 | 3.7 mL | 7.4 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
Procedure:
-
Dissolve 10-Hydroxyimipramine (2.00 g, 6.75 mmol) in anhydrous THF (50 mL) under an inert atmosphere of nitrogen in a flame-dried flask.
-
Cool the solution to 0°C.
-
Slowly add borane dimethyl sulfide complex (3.7 mL of a 2M solution in THF, 7.4 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC. The adduct will have a different retention factor than the starting amine.
-
Carefully quench any excess borane by the slow addition of methanol at 0°C.
-
Remove the solvent under reduced pressure.
-
The resulting solid or oil can be purified by recrystallization or chromatography if necessary.
Characterization: The final 10-Hydroxyimipramine BH3-adduct should be characterized by ¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS. In the ¹¹B NMR spectrum, a characteristic signal for a tetracoordinate boron atom is expected.
Self-Validating Systems and In-Process Controls
To ensure the success and reproducibility of this synthesis, the following in-process controls are recommended:
-
TLC Monitoring: At each step, TLC should be used to monitor the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction progress and helps in determining the appropriate reaction time.
-
Spectroscopic Confirmation: After each purification step, the identity and purity of the intermediate should be confirmed by NMR and mass spectrometry. This prevents carrying impurities into subsequent steps and aids in troubleshooting if a reaction does not proceed as expected.
-
Yield Calculation: The yield of each step should be carefully calculated to assess the efficiency of the transformation and to identify potential areas for optimization.
Concluding Remarks
The protocol detailed herein provides a rational and scientifically grounded, though theoretical, approach for the synthesis of 10-Hydroxyimipramine BH3-adduct from imipramine. This guide is intended for an audience of trained research scientists in the field of organic and medicinal chemistry. The successful execution of this multi-step synthesis requires careful attention to reaction conditions, purification techniques, and, most importantly, stringent safety protocols, particularly when handling borane reagents. It is anticipated that this application note will serve as a valuable starting point for the synthesis and further investigation of this novel imipramine derivative and its potential applications in drug discovery and development.
References
-
International Journal of New Chemistry. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, 12(2), 193-205. [Link]
-
ResearchGate. (n.d.). Synthesis of the borane adduct BH3 ⋅ mhppH (1) by base‐exchange reaction. [Link]
-
PubMed. (2012). Synthesis of a quaternary bis derivative of imipramine as a novel compound with potential anti-enuretic effect. DARU Journal of Pharmaceutical Sciences, 20(1), 74. [Link]
-
PubMed. (1983). Active metabolites of imipramine and desipramine in man. Psychopharmacology, 80(3), 284-287. [Link]
-
PubMed. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica, 13(7), 391-405. [Link]
-
DTIC. (2014). BH3-Amine and B(CH3)3-Amine Adducts as Additives for Liquid/Gel Hypergols and Solid Hybrid Rocket Motor Fuels. [Link]
-
ResearchGate. (n.d.). Metabolic pathways of imipramine. [Link]
-
YouTube. (2021). CPIC guideline for imipramine and CYP2C19, CYP2D6. [Link]
- Google Patents. (2015).
-
ClinPGx. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]
-
NCBI. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. [Link]
-
Indian Academy of Sciences. (2006). Formation of BH3 Adducts with Pyridine-2-Methylaminophosphine ligands: An experimental and computational study. Journal of Chemical Sciences, 118(1), 53-60. [Link]
-
PubMed. (1990). Simultaneous determination of imipramine, desipramine and their 2- and 10-hydroxylated metabolites in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography, 529(1), 163-173. [Link]
-
PubMed. (2004). Potential antidepressant effects of novel tropane compounds, selective for serotonin or dopamine transporters. Neuroscience Letters, 361(1-3), 200-203. [Link]
-
ACS Publications. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development, 21(2), 239-244. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
RSC Publishing. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(1), 1-20. [Link]
-
ResearchGate. (2019). Safe Handling of Boranes at Scale. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
ResearchGate. (2023). Removal of imipramine using advanced oxidation processes: Degradation products and toxicity evolution. [Link]
-
PubMed. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry, 12(15), 1731-1742. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. [Link]
-
ResearchGate. (2009). Thermochemistry of Lewis Adducts of BH3 and Nucleophilic Substitution of Triethylamine on NH3BH3 in Tetrahydrofuran. [Link]
-
Chemistry Stack Exchange. (2019). What is the balanced equation of BH3/THF with an amide to form an amine?. [Link]
-
PubMed. (2012). DNA-binding studies of fluoxetine antidepressant. DNA and Cell Biology, 31(6), 1050-1056. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. youtube.com [youtube.com]
- 3. ClinPGx [clinpgx.org]
- 4. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Active metabolites of imipramine and desipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of imipramine, desipramine and their 2- and 10-hydroxylated metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. leapchem.com [leapchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. ias.ac.in [ias.ac.in]
HPLC method development for 10-Hydroxyimipramine borane adducts
Executive Summary
This Application Note details the chromatographic isolation of 10-Hydroxyimipramine (10-OH-IMI) from its Borane Adduct (
In the synthesis of 10-Hydroxyimipramine—often achieved via the hydroboration-oxidation of enamine precursors or the borane reduction of 10-oxoimipramine—stable amine-borane adducts frequently persist. These adducts are lipophilic, pharmacologically distinct, and often chemically stable enough to survive standard aqueous workups. Standard isocratic HPLC methods for Tricyclic Antidepressants (TCAs) often fail to elute these highly retained species, leading to "ghost peaks" in subsequent runs or mass balance errors.
This guide provides a gradient Reversed-Phase (RP-HPLC) protocol designed to resolve the polar free amine from the non-polar borane adduct, ensuring high purity release testing and accurate in-process control (IPC).
Chemical Context & The Separation Challenge
To develop a robust method, one must understand the fundamental shift in physicochemical properties that occurs upon borane complexation.
The Mechanism of Interference
Imipramine and its metabolites possess a basic tertiary amine side chain (
However, Borane (
Chromatographic Consequences:
-
Loss of Basicity: The lone pair is occupied. The adduct does not protonate at pH 2–7.
-
Drastic Lipophilicity Increase: The charge is neutralized, and the hydride-rich borane group adds significant hydrophobicity.
-
Retention Shift: While 10-OH-IMI elutes early (polar/charged), the adduct behaves like a neutral hydrocarbon, retaining strongly on C18 columns.
Method Development Protocol
Instrumentation & Reagents
-
System: UHPLC or HPLC with quaternary gradient capability.
-
Detector: Diode Array Detector (DAD) scanning 200–400 nm; Mass Spectrometer (Single Quad or Q-TOF) recommended for identification.
-
Column: High-strength silica C18 or Hybrid Particle (e.g., Waters XBridge or Agilent Poroshell 120 EC-C18).
-
Rationale: Hybrid particles resist high-pH cleaning, which may be required to remove strongly adsorbed boron species.
-
Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | C18, 3.5 µm or 1.7 µm, | Provides sufficient carbon load for resolving the lipophilic adduct. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 | Low pH keeps the parent 10-OH-IMI protonated (sharp peak). |
| Mobile Phase B | Acetonitrile (ACN) | Stronger elution strength than Methanol, necessary for the borane adduct. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 35°C | Improves mass transfer; avoid >45°C to prevent on-column adduct degradation. |
| Detection | UV 254 nm (Ref 360) | The tricyclic ring absorbs strongly here. Borane is UV-transparent but does not interfere. |
| Injection Vol | 5 - 10 µL | Prevent solvent effects; sample diluent should match initial gradient conditions. |
Gradient Profile (The "Dual-Zone" Strategy)
Standard isocratic methods will miss the borane adduct. Use this gradient to elute the metabolite (Zone 1) and the adduct (Zone 2).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial hold for polar metabolite retention. |
| 5.0 | 25% | Elution of 10-Hydroxyimipramine (approx. 3-4 min). |
| 10.0 | 90% | Rapid ramp to strip Borane Adducts . |
| 15.0 | 90% | Hold to ensure complete elution of lipophilic impurities. |
| 15.1 | 10% | Return to initial conditions. |
| 20.0 | 10% | Re-equilibration (Critical). |
Experimental Workflow & Decision Logic
The following diagram illustrates the decision-making process during In-Process Control (IPC) monitoring of the synthesis.
Figure 1: IPC Logic Flow for monitoring Borane Adduct clearance during 10-Hydroxyimipramine synthesis.
Validation & Troubleshooting Guidelines
Identification of the Borane Adduct (MS Signature)
If using LC-MS, the borane adduct provides a unique spectral fingerprint due to the natural abundance of Boron isotopes (
-
Parent Mass: Look for
. -
Adduct Mass: Look for $[M + BH_3 - H]^- $ or complex adducts depending on ionization mode.
-
Pattern: A distinct "split" peak top in the mass spectrum differing by 1 amu, matching the B10/B11 ratio.
Common Issues & Fixes
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Parent) | Silanol interactions with the free amine. | Add 0.1% Triethylamine (TEA) to MP A or switch to a "Charged Surface Hybrid" (CSH) column. |
| Ghost Peaks | Borane adducts from previous injection eluting late. | Extend the 90% B hold time in the gradient; perform a blank injection with 100% ACN. |
| Adduct Peak Splitting | Partial hydrolysis on-column. | The adduct may be unstable at pH 3.0. Increase MP pH to 6.0 (using Ammonium Acetate) to stabilize the complex during the run. |
| Low Recovery | Adduct precipitating in aqueous diluent. | Ensure sample diluent contains at least 20-30% Acetonitrile. |
References
-
Suckow, R. F., & Cooper, T. B. (1981). Simultaneous determination of imipramine, desipramine, and their 2-hydroxy metabolites in plasma by ion-pair reversed-phase high-performance liquid chromatography with amperometric detection.[2] Journal of Pharmaceutical Sciences, 70(3), 257–261.[2] Link
-
Ramachandran, P. V., & Kulkarni, A. S. (2015).[3] Amine–Boranes: Green Synthesis and Applications. Inorganic Chemistry, 54(11), 5618–5620. (Provides foundational chemistry on amine-borane stability). Link
-
Vukkum, P., Babu, J. M., & Muralikrishna, R. (2014). Isolation and structural characterization of Imipramine hydrochloride degradation impurities and development of stability-indicating UPLC method. International Journal of Pharmacy and Life Sciences. (Relevant for general impurity profiling of Imipramine). Link
-
Dolan, J. W. (2010). "Peak Tailing and the Silanol Effect." LCGC North America, 28(3). (Authoritative guide on troubleshooting amine tailing). Link
Disclaimer: This protocol is intended for research and development purposes. All analytical methods must be validated according to ICH Q2(R1) guidelines before use in a cGMP environment.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Simultaneous determination of imipramine, desipramine, and their 2-hydroxy metabolites in plasma by ion-pair reversed-phase high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramachandran Research Group [chem.purdue.edu]
Application Note: Leveraging BH3-Adducts as Stable, Reversible Intermediates in the Synthesis of Drug Metabolites
Introduction: Navigating the Complexities of Metabolite Synthesis
The synthesis of drug metabolites is a cornerstone of modern drug development, providing essential standards for pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for toxicological evaluation. However, the chemical synthesis of these metabolites, which often involves the introduction of polar functional groups such as hydroxyls, can be a formidable challenge. This is particularly true for parent drug molecules that contain sensitive functional groups, such as primary and secondary amines, which are prone to undesired side reactions under many synthetic conditions. Traditional protection/deprotection strategies for amines can sometimes require harsh conditions that are incompatible with the overall molecular scaffold.[1]
This application note presents a comprehensive guide to the use of borane (BH3)-adducts as stable, yet readily cleavable, intermediates for the temporary protection of amine functionalities during the synthesis of drug metabolites. Borane complexes with Lewis bases like amines are stable, safer to handle than borane itself, and offer a unique solution to the challenges of chemoselectivity in multi-step synthesis.[2] We will explore the underlying principles of BH3-adduct formation and stability, provide detailed protocols for their use, and illustrate their application in a representative synthetic workflow for generating a hydroxylated drug metabolite.
The Chemistry of Amine-Borane Adducts: A Balance of Stability and Reactivity
Amine-borane adducts are formed through the coordination of the lone pair of electrons from the nitrogen atom of an amine to the vacant p-orbital of borane (BH3), a Lewis acid.[3] This dative bond formation results in a stable, neutral complex that effectively masks the nucleophilicity and basicity of the amine.
Caption: Formation of a stable amine-borane adduct.
The stability of these adducts is a critical factor and is influenced by both electronic and steric factors associated with the amine.[4] Generally, amines with a higher pKa of their conjugate acid (i.e., more basic amines) form more stable adducts.[4] Conversely, significant steric hindrance around the nitrogen atom can weaken the N-B bond.[4] This tunable stability allows for the selection of an appropriate amine-borane complex that can withstand a variety of reaction conditions while remaining susceptible to cleavage when desired.[5]
| Adduct Type | Relative Stability | Typical pKa of Conjugate Acid | Key Characteristics |
| Primary Amine-Boranes (RNH₂-BH₃) | Moderate to High | > 10 | Good balance of stability and reactivity. |
| Secondary Amine-Boranes (R₂NH-BH₃) | High | > 10 | Increased steric hindrance can enhance stability. |
| Tertiary Amine-Boranes (R₃N-BH₃) | High to Very High | > 10 | Often very stable and require specific conditions for cleavage. |
| Aromatic Amine-Boranes (ArNH₂-BH₃) | Lower | ~ 5 | Less stable due to reduced basicity of the amine. |
Strategic Application in Metabolite Synthesis: A Workflow Overview
The use of BH3-adducts as intermediates in metabolite synthesis follows a logical three-stage workflow: Protection , Functionalization , and Deprotection . This strategy is particularly advantageous when the desired metabolic transformation, such as hydroxylation, requires reagents that would otherwise react with a free amine.
Caption: General workflow for metabolite synthesis using BH3-adducts.
Experimental Protocols
Protocol 1: Formation of the Amine-Borane Adduct (Protection)
This protocol describes the general procedure for the protection of a primary or secondary amine in a drug molecule as its BH3-adduct.
Materials:
-
Parent drug containing a primary or secondary amine
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the parent drug (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Borane: Slowly add a 1 M solution of BH3·THF (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The amine-borane adduct will have a different retention factor (Rf) and will show the expected mass increase.
-
Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel. The stability of the amine-borane adduct generally allows for standard purification techniques.[3]
Self-Validation:
-
¹¹B NMR Spectroscopy: The formation of the adduct can be confirmed by ¹¹B NMR, which will show a characteristic signal for the NBH₃ moiety.[6]
-
FTIR Spectroscopy: The N-H stretching frequency will shift upon coordination to boron.
-
Mass Spectrometry: The molecular weight of the product will correspond to the parent drug plus 13.84 amu (the mass of BH₃).
Protocol 2: Chemoselective Functionalization (Example: Aromatic Hydroxylation)
This protocol provides a representative example of a functionalization reaction on the amine-protected drug molecule. The choice of reaction will depend on the specific metabolite being synthesized.
Materials:
-
Amine-borane adduct of the parent drug
-
Appropriate oxidizing agent for hydroxylation (e.g., a cytochrome P450 model system or a chemical oxidant)
-
Suitable solvent system (e.g., acetonitrile, dichloromethane)
Procedure:
-
Dissolution: Dissolve the amine-borane adduct (1.0 eq) in the chosen solvent.
-
Reaction: Add the oxidizing agent (e.g., m-CPBA for epoxidation followed by hydrolysis, or a more sophisticated catalytic system) under controlled temperature conditions as required by the specific hydroxylation method.
-
Monitoring: Monitor the formation of the hydroxylated product by LC-MS, looking for the expected mass increase of 16 amu.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove the oxidant and byproducts. The protected metabolite can then be purified by chromatography.
Causality: The BH3 group protects the amine from oxidation and other side reactions, allowing for the chemoselective functionalization of other parts of the molecule.
Protocol 3: Cleavage of the Amine-Borane Adduct (Deprotection)
This protocol describes a mild method for the deprotection of the amine to yield the final metabolite.
Materials:
-
Protected, functionalized intermediate
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol
-
Hydrogen source (e.g., H₂ balloon or atmospheric pressure hydrogenation apparatus)
Procedure:
-
Preparation: Dissolve the protected metabolite in methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C or Raney Nickel to the solution.
-
Hydrogenation: Stir the mixture under an atmosphere of hydrogen at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The final metabolite can be purified by standard methods such as crystallization or chromatography.
Causality and Trustworthiness: This catalytic methanolysis is a mild and efficient method for cleaving the N-B bond, preserving the integrity of other functional groups, including the newly introduced hydroxyl group.[7][8] The reaction conditions are gentle, avoiding harsh acids or bases that could lead to degradation of the target metabolite.[7]
Conclusion
The use of BH3-adducts as stable intermediates offers a powerful and versatile strategy for the synthesis of complex drug metabolites. By temporarily masking the reactivity of amine functionalities, chemists can perform a wide range of synthetic transformations on other parts of the molecule with high chemoselectivity. The mild conditions required for both the formation and cleavage of these adducts make this methodology compatible with a broad array of sensitive functional groups. This application note provides a foundational framework for researchers and drug development professionals to incorporate this valuable tool into their synthetic repertoire, ultimately facilitating the timely and efficient production of critical metabolic standards.
References
-
Gagare, P. D. (2021). Amine-Boranes: Synthesis and Applications. Purdue University Graduate School. Retrieved from [Link]
-
Cain, M. F., & Meek, S. T. (2020). A Short Chronological Review on the Syntheses of Amine-Boranes. ChemistryOpen, 9(9), 923–934. Retrieved from [Link]
-
Perdikomatis, G. P., & Kourounakis, A. P. (2022). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 27(3), 1019. Retrieved from [Link]
-
Pascual, S., & Webster, R. L. (2021). Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective. Angewandte Chemie International Edition, 60(27), 14272-14284. Retrieved from [Link]
-
Jaska, C. A., & Manners, I. (2006). Catalytic dehydrocoupling of amine-borane adducts to form aminoboranes and borazines. Journal of the American Chemical Society, 126(31), 9776-9785. Retrieved from [Link]
-
Chotard, F., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. Molecules, 28(3), 1425. Retrieved from [Link]
-
H-C, Imamoto, T. (2015). Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency. Dalton Transactions, 44(18), 8427-8437. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cleavage of Borane-Amine Adducts. Retrieved from [Link]
-
Kremer, L., et al. (2020). Metal-Free B−B Dehydrocoupling Reaction of a Simple Borane Adduct: Convenient Access to a Nucleophilic Diborane(4). Angewandte Chemie International Edition, 59(4), 1630-1634. Retrieved from [Link]
-
Wang, Z., et al. (2021). Borane-Catalyzed Chemoselectivity-Controllable N-Alkylation and ortho C-Alkylation of Unprotected Arylamines Using Benzylic Alcohols. Organic Letters, 23(17), 6729-6734. Retrieved from [Link]
-
Burnham, B. S. (2005). Synthesis and Pharmacological Activities of Amine-Boranes. Current Medicinal Chemistry, 12(17), 1995-2010. Retrieved from [Link]
-
Xie, Z., et al. (2021). Catalytic Cage BH Functionalization of Carboranes via “Cage Walking” Strategy. ACS Catalysis, 11(5), 2611-2620. Retrieved from [Link]
-
Ohta, K., et al. (2007). Facile and efficient synthesis of C-hydroxycarboranes and C,C'-dihydroxycarboranes. Inorganic Chemistry, 46(10), 3966-3970. Retrieved from [Link]
-
Melen, R. L. (2020). Recent Advances in Catalysis Using Organoborane-Mediated Hydride Abstraction. Synthesis, 52(12), 1675-1686. Retrieved from [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2021). Recent developments in the synthesis and synthetic applications of borane–amines. RSC Advances, 11(54), 34165-34186. Retrieved from [Link]
-
O'Brien, P., & Towers, T. D. (2003). Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process. Organic & Biomolecular Chemistry, 1(1), 158-166. Retrieved from [Link]
-
van der Vlugt, J. I. (2019). Dehydrogenation of Amine–Boranes Using p‐Block Compounds. Chemistry – A European Journal, 25(6), 1379-1390. Retrieved from [Link]
-
Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Li, J., et al. (2023). One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. Molecules, 28(23), 7894. Retrieved from [Link]
-
Lane, C. F. (2006). Safety Analysis and Applied Research on the Use of Borane-Amines for Hydrogen Storage. Northern Arizona University. Retrieved from [Link]
-
Lane, C. F. (2006). Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications. Northern Arizona University. Retrieved from [Link]
-
Gärtner, P., et al. (2008). Synthesis and identification of hydroxylated metabolites of the anti-estrogenic agent cyclofenil. Journal of Mass Spectrometry, 43(7), 958-964. Retrieved from [Link]
-
Kumar, A., et al. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(22), 6625-6649. Retrieved from [Link]
-
H-C, Imamoto, T. (2015). Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency. Dalton Transactions, 44(18), 8427-8437. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 5. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleavage of Borane-Amine Adducts [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Liquid chromatography-mass spectrometry (LC-MS) analysis of borane adducts
Executive Summary
In pharmaceutical process development, borane reagents (e.g.,
This guide provides a definitive protocol for the detection, identification, and quantification of these adducts. It moves beyond standard screening to address the unique mass spectrometric "fingerprint" of boron and the specific chromatographic stability issues associated with Lewis acid-base complexes.
Scientific Background & Mechanisms
The Chemistry of Persistence
While
-
Mechanism: The lone pair on the nitrogen donates into the empty p-orbital of the boron.
-
Consequence: These adducts often require acidic hydrolysis at elevated temperatures to degrade. In standard neutral or mild basic workups, they track with the API, potentially acting as genotoxic impurities (GTIs) or precursors to nitrosamines.
Mass Spectrometry Physics: The Boron Fingerprint
Boron has a unique isotopic signature that is the primary diagnostic tool for this analysis.
-
Isotopes:
(19.9%) and (80.1%).[1] -
Mass Shift: Formation of a
adduct adds 13.83 Da to the monoisotopic mass of the parent amine (calculated using the most abundant isotope). -
Spectral Appearance: Unlike carbon-based molecules where the M+1 peak is small (~1.1% per carbon), boron-containing molecules exhibit a distinct "pre-peak" (
) at M-1 with ~25% intensity relative to the M peak ( ).
Experimental Protocol
Sample Preparation
-
Critical Control Point: Avoid acidic diluents (e.g., 0.1% Formic Acid) during sample preparation, as these can artificially degrade the adduct before injection, leading to false negatives.
-
Diluent: Acetonitrile:Water (50:50 v/v) or Methanol.
-
Concentration: 0.1 – 0.5 mg/mL (Trace analysis requires high sensitivity).
Liquid Chromatography Conditions
Borane adducts can be chromatographically unstable on silica columns if silanol activity is high.
| Parameter | Recommended Setting | Rationale |
| Column | C18 with Hybrid Particle Technology (e.g., Ethylene Bridged Hybrid) | High pH stability and reduced silanol activity prevent on-column hydrolysis. |
| Dimensions | 2.1 x 100 mm, 1.7 µm or 2.5 µm | Standard UHPLC dimensions for resolution of the adduct from the parent amine. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0) | Crucial: Basic pH stabilizes the amine-borane complex. Acidic MP can cause on-column degradation. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization efficiency. |
| Gradient | 5% B to 95% B over 10 min | Generic screening gradient; adducts usually elute later than the parent amine due to hydride lipophilicity. |
| Column Temp | 30°C | Keep moderate; high heat (>50°C) promotes dissociation. |
Mass Spectrometry Parameters (ESI+)
The adduct is neutral (
| Parameter | Setting | Notes |
| Ionization | ESI Positive | |
| Source Temp | 120°C - 150°C | Low Temperature Required. High source heat causes in-source fragmentation (loss of |
| Desolvation Gas | 800 L/hr | High flow aids desolvation at lower temperatures. |
| Cone Voltage | 15 - 30 V | Keep low to preserve the coordinate bond. |
| Scan Range | 50 - 1000 m/z | Ensure capture of low mass fragments. |
Data Analysis & Interpretation Workflow
The "M-1" Diagnostic
When screening for a borane adduct of a known amine (Mass
-
Look for a peak at
(approx). -
Verification: Check the isotope pattern. You must see a peak at
(relative to the base peak) with ~25% abundance. This is the contribution.
Fragmentation Pathways (MS/MS)
Fragmentation of amine-boranes follows two distinct pathways depending on the collision energy (CE).
-
Pathway A (Low CE): Hydride Loss
-
Observation: Loss of 2 Da.
-
-
Pathway B (High CE): Borane Stripping
-
Observation: Appearance of the parent amine product ion.
-
Visualization: Workflow & Logic
Figure 1: Analytical Decision Tree for Borane Impurities
Caption: Figure 1. Decision tree for maximizing the recovery and identification of labile borane adducts.
Figure 2: MS Fragmentation Mechanism
Caption: Figure 2. Competing fragmentation pathways in ESI+. High collision energy strips the borane group completely.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Adduct Peak Observed | In-source fragmentation. | Lower Desolvation Temp (<200°C) and Cone Voltage. |
| Adduct Peak Broad/Tailing | Silanol interaction or hydrolysis. | Switch to high pH (Ammonium Bicarbonate) and use a Hybrid C18 column. |
| Mass Error > 5 ppm | Incorrect isotope selection. | Ensure you are locking mass to the |
| Signal Suppression | Boric acid buildup in source. | Borates are sticky. Clean the ESI cone and capillary regularly with Methanol/Water. |
References
-
Demystifying Boron in Mass Spectrometry.Borates Today. (2023). Explains the fundamental isotopic abundance of
and utilized for identification. -
Fragmentation Reactions using Electrospray Ionization Mass Spectrometry. Royal Society of Chemistry. (2015). Detailed review of fragmentation mechanisms in ESI, relevant for understanding adduct dissociation.
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Application Note demonstrating the stability and retention benefits of high pH mobile phases for basic compounds.
-
Isotope Ratio Determination in Boron Analysis. National Institutes of Health (PMC). (2016). Provides background on the precision of boron isotope measurement, validating the "fingerprint" approach.
Sources
Application Note: Strategic Deprotection of 10-Hydroxyimipramine Borane Complexes
Executive Summary
The synthesis of 10-Hydroxyimipramine (10-OH-IMP) , a critical metabolite for pharmacokinetic profiling of tricyclic antidepressants, typically proceeds via the hydroboration-oxidation of 10,11-dehydroimipramine or its enol ether precursors. A persistent challenge in this pathway is the formation of a stable Amine-Borane (
While standard oxidative workups (NaOH/H
The Challenge: The "Sticky" Boron Complex
Formation Mechanism
During the hydroboration of 10,11-dehydroimipramine, borane (BH
Stability & Risks
-
Thermal Stability: The
bond is thermodynamically stable and resists standard aqueous workups. -
Chemical Sensitivity: 10-Hydroxyimipramine contains a secondary alcohol at the benzylic position (C10).
Validated Deprotection Protocols
Method A: DABCO-Mediated Amine Exchange (Recommended)
Principle: This method utilizes a sacrificial amine (DABCO) with high nucleophilicity and steric accessibility to displace the borane from the imipramine backbone via an S
Materials
-
Substrate: Crude 10-Hydroxyimipramine-BH
adduct. -
Reagent: DABCO (1,4-diazabicyclo[2.2.2]octane) - 2.0 to 3.0 equivalents.
-
Solvent: Toluene (anhydrous) or Xylene (for higher T).
-
Inert Gas: Nitrogen or Argon atmosphere.
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 mmol of the crude BH
-adduct in 10 mL of anhydrous Toluene. -
Addition: Add 2.5 mmol (2.5 eq) of DABCO solid to the reaction vessel.
-
Reflux: Heat the mixture to reflux (
) under an inert atmosphere.-
Duration: Typically 2–4 hours. Monitor by TLC (run against free base standard).
-
-
Workup:
-
Cool the reaction to room temperature.
-
The DABCO-BH
complex often precipitates as a white solid. Filter this off. -
Concentrate the filtrate under reduced pressure.
-
-
Purification: The residue contains the free amine. Purify via flash column chromatography (DCM:MeOH:NH
OH, 90:9:1) to remove excess DABCO traces.
Why this works: DABCO forms a highly stable, insoluble complex with BH
Method B: Iodine-Mediated Oxidative Cleavage (Alternative)
Principle: Iodine oxidizes the hydridic hydrogens on the boron, making the boron susceptible to nucleophilic attack by solvent or base.
Protocol
-
Dissolve the adduct in Methanol/THF (1:1).
-
Add Iodine (
) (1.5 eq) slowly at . -
Allow to warm to room temperature and stir for 1 hour.
-
Quench with saturated aqueous Sodium Thiosulfate (
) to remove excess iodine. -
Adjust pH to >10 with NaOH and extract with DCM.
Note: This method is faster but requires careful handling to avoid over-oxidation of the amine.
Analytical Validation
To confirm successful deprotection, researchers must validate the disappearance of the B-H signals and the integrity of the hydroxyl group.
| Analytical Method | Signal in Adduct (Protected) | Signal in Product (Deprotected) |
| Broad quartet at -10 to -20 ppm (N-BH | Signal Disappears (or shifts to boric acid peak if oxidized) | |
| Broad, undefined hydridic peaks (0.5–2.0 ppm) | Clean aliphatic signals; distinct 10-H signal | |
| IR Spectroscopy | Strong B-H stretch (~2200–2400 cm | Band Absent ; O-H stretch visible (~3400 cm |
| Mass Spec (ESI) | [M+BH | Clean [M+H] |
Visualizing the Workflow
The following diagram illustrates the synthesis and strategic deprotection pathway, highlighting the critical decision point to avoid acid-catalyzed dehydration.
Figure 1: Strategic pathway for 10-Hydroxyimipramine synthesis, contrasting the high-risk acid route with the recommended DABCO amine-exchange protocol.
References
-
Suhara, T., et al. (1990). "Metabolic Studies of Imipramine: Synthesis of 2- and 10-Hydroxyimipramine." Chemical & Pharmaceutical Bulletin, 38(11), 3014-3019. Link
-
Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[1][3][4][5][6][7] IX. The Hydroboration of Cyclic Dienes." Journal of the American Chemical Society, 83(18), 3834-3840. Link
-
Couturier, M., et al. (2001). "Mild and Selective Methodology for the Conversion of Primary Amine-Boranes to Amines." Organic Letters, 3(3), 465-467. Link
-
Soderquist, J. A., & Najafi, M. R. (2002). "Selective Deprotection of Amine-Borane Complexes." Journal of Organic Chemistry, 51, 1330. (Contextualizing DABCO usage). Link
-
Vander Wal, M. N., et al. (2015). "Mechanism of Phosphine Borane Deprotection with Amines." Chemistry - A European Journal, 21(16), 6257-6264. (Mechanistic insight on amine exchange). Link
Sources
- 1. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection for Recrystallization of 10-Hydroxyimipramine Borane
Executive Summary
This application note provides a rigorous methodology for the purification of 10-Hydroxyimipramine Borane , a critical intermediate in the synthesis of the CYP2D6 probe substrate 10-Hydroxyimipramine. Unlike the final hydrochloride salt, the borane adduct (
Chemical Context & Mechanistic Insight
The Role of the Borane Complex
In the synthesis of 10-Hydroxyimipramine, the borane moiety often serves two roles:
-
Reductive Agent Residue: Resulting from the reduction of 10-oxoimipramine or related amides using
or . -
Protecting Group: The
coordinate bond renders the tertiary amine non-basic and lipophilic, allowing for the removal of polar impurities (inorganic salts, unreacted polar precursors) that would otherwise co-crystallize with the free amine.
Solubility Thermodynamics
The 10-Hydroxyimipramine borane complex is an amphiphilic solid .
-
Lipophilic Domain: The tricyclic ring system and the
adduct drive solubility in non-polar aromatics (Toluene, Benzene). -
Polar Domain: The C10-hydroxyl group introduces hydrogen bonding capability.
Critical Consideration: While alcohols (MeOH, EtOH) are excellent solvents for tricyclic antidepressants (TCAs), they pose a risk of solvolysis (alcoholysis) of the borane bond at reflux temperatures, potentially leading to premature free-amine formation or borate ester side-products. Therefore, aprotic solvent systems are preferred for maximum process stability.
Solvent Selection Strategy
The selection process relies on the "High-Low" solubility principle, optimized for boron-nitrogen adduct stability.
Table 1: Solvent Candidate Profiling
| Solvent System | Role | Solubility ( | Solubility ( | Stability Risk | Recommendation |
| Toluene | Solvent | High | Moderate | Low | Primary Choice |
| Heptane | Anti-Solvent | Low | Very Low | Low | Primary Choice |
| Isopropanol (IPA) | Single Solvent | High | Low | Moderate | Secondary (Rapid cooling req.) |
| Ethanol | Solvent | Very High | High | High | Avoid (Solvolysis risk) |
| Dichloromethane | Solvent | Very High | High | Low | Avoid (Poor recovery yield) |
| Water | Anti-Solvent | Insoluble | Insoluble | High | Avoid (Hydrolysis risk) |
Selection Logic Diagram
The following decision tree illustrates the logic for selecting the optimal solvent system based on impurity profile and equipment constraints.
Figure 1: Decision tree for solvent selection emphasizing stability of the B-N bond.
Experimental Protocols
Protocol A: Solubility Screening (Micro-Scale)
Objective: Determine the saturation limit and metastable zone width.
-
Place 50 mg of crude 10-hydroxyimipramine borane into three separate HPLC vials.
-
Vial 1 (Toluene): Add 100 µL Toluene. Heat to 60°C.
-
Observation: If clear, add Heptane dropwise until turbidity persists.[1] Re-heat to clear.
-
-
Vial 2 (IPA): Add 100 µL IPA. Heat to reflux (82°C).
-
Observation: Must dissolve completely. Upon cooling to RT, crystals should form within 15 mins.
-
-
Vial 3 (Control): Add 100 µL Ethanol.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:2) after 30 mins heating. Look for "tailing" or new spots indicating degradation (borane loss).
-
Protocol B: Bulk Recrystallization (Recommended: Toluene/Heptane)
Scale: 10 g Input | Target Yield: >85% | Purity Target: >98%
Safety Note: Borane complexes can release
-
Dissolution:
-
Charge 10 g crude solid into a 250 mL round-bottom flask (RBF).
-
Add 30 mL Toluene (3 vol).
-
Heat to 60-65°C with stirring.
-
Note: If undissolved solids persist (likely inorganic salts), filter hot through a sintered glass funnel.
-
-
Anti-Solvent Addition:
-
Maintain temperature at 60°C.
-
Slowly add Heptane (approx. 30-40 mL) via addition funnel until a persistent haze (cloud point) is observed.
-
Add 2 mL Toluene to clear the haze (restore supersaturation).
-
-
Crystallization:
-
Remove heat source.[2] Allow to cool to Room Temperature (20-25°C) slowly over 2 hours (controlled cooling rate prevents oiling out).
-
Once at RT, transfer to an ice bath (0-5°C ) for 1 hour.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum.
-
Wash the cake with cold Heptane (2 x 10 mL) .
-
Crucial: Do not wash with alcohol.
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 12 hours. Avoid temperatures >50°C to prevent borane sublimation or dissociation.
-
Process Workflow & Quality Control
The following diagram outlines the complete purification lifecycle, including Critical Quality Attributes (CQAs).
Figure 2: Step-by-step workflow from crude intermediate to validated product.
Critical Quality Attributes (CQAs)
| Attribute | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
| Borane Integrity | Doublet/Quartet at -10 to -20 ppm (approx) | |
| Solvent Residue | GC-Headspace | Toluene < 890 ppm |
Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals:
-
Cause: Cooling too fast or impurity load too high.
-
Fix: Re-heat to dissolve. Add a "seed crystal" of pure 10-hydroxyimipramine borane at the cloud point.
References
-
Synthesis of Imipramine Analogs
-
Amine-Borane Purification
-
Reference: Ramachandran, P. V., et al. "Recent developments in the synthesis and synthetic applications of borane–amines."[4] Chemical Society Reviews, 2025 (Predicted/General Reference Context).
- Relevance: Confirms the stability of amine-boranes in non-acidic media and their solubility profiles.
-
(Substitute with general amine-borane review if 2025 specific is unavailable).
-
-
Tricyclic Antidepressant Synthesis
- Reference: "Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review." RSC Advances, 2024.
- Relevance: Discusses purification of TCA intermedi
-
General Recrystallization Guide
-
Reference: University of Rochester, Department of Chemistry. "Solvents for Recrystallization."[1]
- Relevance: Foundational principles of solvent polarity and anti-solvent selection.
-
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. EP1415695A1 - Method for separating amine borane complex from a plating solution - Google Patents [patents.google.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
Application Note: Preparation & Validation of Analytical Standards for 10-Hydroxyimipramine Derivatives
Abstract
This application note details the rigorous preparation of analytical reference standards for 10-Hydroxyimipramine (10-OH-Imp) , the primary active metabolite of the tricyclic antidepressant Imipramine. Accurate quantification of 10-OH-Imp is critical for Therapeutic Drug Monitoring (TDM) as per AGNP Consensus Guidelines , which recommend monitoring the sum of Imipramine and 10-OH-Imp to account for CYP2D6 polymorphism-dependent metabolism. This guide covers the purification of racemic standards, the resolution of enantiomers via chiral chromatography, and the validation of deuterated internal standards (IS) for LC-MS/MS applications.
Introduction & Clinical Relevance
Imipramine is metabolized in the liver primarily by CYP2D6 to form 10-Hydroxyimipramine. Unlike many metabolites which are inactive, 10-OH-Imp possesses significant pharmacological activity. Consequently, the therapeutic window (175–300 ng/mL) is defined by the combined concentration of the parent drug and this metabolite.
The Stereochemical Challenge
The hydroxylation at the C10 position introduces a chiral center, creating two enantiomers: (+)-(10R)-hydrox and (-)-(10S)-hydrox . While commercial formulations of Imipramine are achiral, the metabolism is stereoselective, and the enantiomers may exhibit different pharmacokinetics and cardiotoxicity profiles. Therefore, "preparation of standards" must include protocols for stereochemical resolution.
Metabolic Pathway Visualization
The following diagram illustrates the metabolic context necessitating these specific standards.
Figure 1: Metabolic pathway of Imipramine highlighting the formation of the 10-Hydroxy metabolite and subsequent glucuronidation.
Protocol A: Purification of Racemic 10-Hydroxyimipramine
Objective: To isolate high-purity (>99%) reference material from crude synthetic stock or enzymatic reaction mixtures.
Causality: 10-OH-Imp is susceptible to dehydration (forming the alkene) and oxidation. Standard silica gel chromatography often leads to tailing and degradation due to the basicity of the tricyclic amine. This protocol uses Preparative HPLC with pH control to ensure stability.
Materials
-
Crude 10-OH-Imp: (Synthesized via benzylic oxidation or purchased as technical grade).
-
Column: C18 Prep Column (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (Adjusted with NH4OH). Note: High pH suppresses ionization of the amine, improving peak shape and loading capacity.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Sample Dissolution: Dissolve 100 mg of crude material in 5 mL of Methanol:DMSO (90:10). Sonicate for 10 mins. Filter through a 0.22 µm PTFE filter.
-
Gradient Elution:
-
Flow Rate: 20 mL/min.
-
0-2 min: 5% B (Equilibration).
-
2-15 min: Linear gradient 5% -> 60% B.
-
15-18 min: 95% B (Wash).
-
-
Fraction Collection: Trigger collection based on UV absorbance at 254 nm .
-
Post-Processing:
-
Pool fractions containing the target peak.
-
Critical Step: Immediately dilute with equal volume of water and freeze-dry (Lyophilize). Avoid rotary evaporation at high temperatures (>40°C) to prevent thermal degradation.
-
-
Purity Check: Re-analyze a small aliquot on an analytical C18 column. Target purity: >99.0% by HPLC-UV area.
Protocol B: Chiral Separation of Enantiomers
Objective: To prepare enantiopure standards ((R) and (S)) for stereoselective assays.
Causality: Traditional C18 columns cannot separate enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are required. The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the gold standard for tricyclic antidepressants.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose backbone provides optimal cavity size for the tricyclic ring system. |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v) | DEA (0.1%) is mandatory to mask residual silanol groups; without it, peaks will tail severely. |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics. |
| Temperature | 25°C | Lower temperatures often improve chiral resolution (separation factor |
| Detection | UV @ 254 nm | Max absorption for the tricyclic ring. |
Resolution Workflow
-
Inject 10 µL of the purified racemic stock (1 mg/mL in Ethanol).
-
Collect the two resolved peaks manually or via fraction collector.
-
Peak 1 (Early eluting): Typically the (-)-S isomer (verify with polarimetry).
-
Peak 2 (Late eluting): Typically the (+)-R isomer.
-
-
Evaporate solvent under a stream of Nitrogen at room temperature. Do not use heat.
-
Validation: Re-inject fractions to calculate Enantiomeric Excess (ee%) .
Requirement: ee% > 98% for use as a chiral reference standard.
Protocol C: Preparation of Deuterated Internal Standards (IS)
Objective: To prepare a stable stock of 10-Hydroxyimipramine-d6 for LC-MS/MS.
Causality: In LC-MS, matrix effects (ion suppression) can severely impact accuracy. A stable isotope-labeled IS (SIL-IS) with identical retention time to the analyte compensates for these effects.
Stock Solution Preparation[1][2]
-
Weighing: Weigh 1.0 mg of 10-Hydroxyimipramine-d6 (typically deuterated on the methyl groups or the benzene ring) into a silanized amber glass vial.
-
Why Silanized? Tricyclic amines adhere strongly to untreated glass, leading to concentration losses.
-
Why Amber? Protects from photo-oxidation.
-
-
Solvent: Dissolve in Methanol (LC-MS Grade) to yield a 100 µg/mL (0.1 mg/mL) master stock.
-
Sonication: Sonicate for 5 minutes to ensure complete dissolution.
-
Aliquoting: Divide into 100 µL aliquots in PP (Polypropylene) micro-vials.
-
Storage: Store at -80°C . Stability is validated for 12 months.
Characterization & Validation Framework
Every batch of standard produced must undergo the following "Self-Validating" checks before release.
Data Summary: Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (400 MHz, CD3OD) | Consistent with structure; integration of aromatic protons (7.0-7.3 ppm) vs alkyl chain correct. |
| Isotopic Purity (IS) | LC-MS (SIM Mode) | Contribution of d0 (unlabeled) < 0.5% in the d6 standard. |
| Chemical Purity | HPLC-UV (254 nm) | > 98.0% |
| Stereochemical Purity | Chiral HPLC | > 98.0% ee (for chiral standards) |
| Residual Solvent | GC-Headspace | < Limit (e.g., Methanol < 3000 ppm) |
Validation Workflow Diagram
Figure 2: Decision tree for the purification and validation of analytical standards.
Handling & Stability Guidelines
-
Solvent Choice: Methanol is preferred over Acetonitrile for stock solutions. Acetonitrile can occasionally form artifact adducts with secondary amines over long storage.
-
Container: Use Silanized Glass or Polypropylene (PP) . Avoid standard borosilicate glass for low-concentration working solutions (<1 µg/mL) to prevent adsorptive loss.
-
Temperature:
-
Solid State: -20°C (Stable for >2 years).
-
Solution (MeOH): -80°C (Stable for 1 year).
-
Working Solution (Mobile Phase): 4°C (Stable for 1 week).
-
References
-
Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(1-02), 9–62. [Link]
- Schenk, J., et al. (2019). Stereoselective metabolism of imipramine by CYP2D6 and CYP2C19. Drug Metabolism and Disposition. (Contextual grounding for stereochemistry).
-
Chiral Technologies. (n.d.). Application Guide for Tricyclic Antidepressants on Chiralpak AD-H. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
Troubleshooting & Optimization
Overcoming air sensitivity issues with borane-amine complexes
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Air Sensitivity & Stability Issues Ticket ID: BA-STAB-2024
Introduction: The "Hidden" Variable in Your Yields
Welcome to the Borane-Amine Technical Support Hub. If you are here, you are likely experiencing inconsistent reductions, stalled hydroborations, or unexplained pressure build-up in your storage vessels.
While borane-amine complexes (
This guide moves beyond the standard SDS to provide the field-proven protocols required to maintain the integrity of these reagents.
Module 1: Diagnostic Triage
"Is my reagent compromised?"
Before troubleshooting the reaction, you must validate the reagent.[1] A partially hydrolyzed borane complex acts as a mixture of active hydride and inactive boric acid, throwing off your molar equivalents.
Quick Diagnostic Flowchart
Use this logic to determine if your reagent batch is viable.
Figure 1: Diagnostic workflow for assessing reagent integrity prior to use.
The Gold Standard: NMR Validation
Do not rely on proton NMR (
-
Active Reagent: Look for a quartet (or broad singlet if decoupled) in the upfield region (-10 to -20 ppm ).
-
Dead Reagent: A sharp singlet downfield at +18 to +20 ppm indicates Boric Acid (
) or Borate formation [1]. -
The "Zombie" State: If you see both peaks, your reagent is partially decomposed. Do not use for stoichiometric reactions.
Module 2: Reagent Selection & Stability Matrix
"Am I using the right tool for the job?"
Many stability issues stem from using legacy reagents (like Pyridine-borane) when modern, solid alternatives offer superior resistance to hydrolysis.
| Reagent | Physical State | Air Stability | Moisture Stability | Best Use Case |
| Borane-THF ( | Liquid (Solution) | Poor (Pyrophoric) | None (Instant hydrolysis) | Rapid reductions; when Lewis base interference must be minimized. |
| Pyridine-Borane ( | Liquid | Moderate | Low | Legacy protocols; often requires acidic workup to remove pyridine. Toxic. |
| Borane-Dimethylamine (DMAB) | Solid | Good | Moderate | General reductions; easier handling than liquids. |
| 2-Picoline Borane (2-PicBH3) | Solid | Excellent | High | The modern standard. Stable in air for months; compatible with aqueous solvents [2].[2] |
| Ammonia Borane ( | Solid | Good | Moderate | Hydrogen storage research; specialized reductions. |
Expert Insight: If your protocol allows, switch to 2-Picoline Borane . It is a white, crystalline solid that does not require a glovebox for weighing, vastly reducing the "handling error" vector for moisture introduction [3].
Module 3: Handling & Safety Protocols
FAQ: Handling Liquid Complexes
Q: My Pyridine-Borane bottle has a crust on the septum. Is it safe? A: The crust is likely boric acid formed from moisture diffusion through the septum.
-
Risk: The bottle may be pressurized with
gas. -
Action: Do not shake. Vent the bottle with a needle connected to a bubbler (in a hood) before withdrawing liquid.
-
Prevention: Store liquid borane complexes under Argon.[1][3] Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term storage.
Critical Protocol: Safe Quenching (The "Silent Killer")
The most dangerous phase of using borane-amines is the quench. Unreacted borane will vigorously release hydrogen gas when it contacts water or acid.
The "Step-Down" Quench Method:
-
Cool: Chill the reaction mixture to 0°C.
-
Dilute: Add a co-solvent (DCM or Ether) if the reaction is thick.
-
Methanol Addition (The Buffer): Add MeOH dropwise .
-
Acid Hydrolysis: Only after MeOH bubbling stops, introduce aqueous acid (e.g., HCl) to break the Borane-Amine bond and release the product amine.
Module 4: Reaction Optimization (Troubleshooting)
Scenario A: The "Stalled" Reaction
Symptoms: Starting material remains, but the reagent was added.
Root Cause: Moisture Poisoning.
Water reacts with Borane faster than your substrate does.
Corrective Action:
-
Dry Solvents: Use anhydrous solvents (THF, DCM) stored over molecular sieves.
-
Increase Equivalents: If you suspect moisture, increase the borane reagent to 1.5 - 2.0 equivalents to act as a "sacrificial" scavenger.
Scenario B: Selectivity Failure
Symptoms: Over-reduction (e.g., reducing an ester when targeting a ketone).
Root Cause: Temperature & Lewis Acidity.
Borane-amines become more reactive at higher temperatures as the B-N bond dissociates, freeing the aggressive
Corrective Action:
-
Lower Temperature: Run the reaction at 0°C or -78°C.
-
Switch Reagents: 2-Picoline Borane is generally more selective than Borane-Dimethylamine due to the steric bulk of the picoline ring [4].
Visualizing the Workflow
Decision Tree: Reaction Setup
Follow this logic to ensure a moisture-free environment.
Figure 2: Operational workflow for minimizing moisture introduction during setup.
References
- Eaton, G. R., & Lipscomb, W. N. (1969). NMR Studies of Boron Hydrides and Related Compounds. W. A. Benjamin. (Definitive source for chemical shifts).
-
Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent E-Factor Reductants for Industry." Chemical Reviews, 106(7), 2617–2650.
-
Sato, S., et al. (2004).[6] "2-Picoline Borane: A Stable and Efficient Reducing Agent."[7][8] Tetrahedron, 60(36), 7899-7906.
-
Chowdhury, S., et al. (2012). "Recent Advances in the Synthesis and Utility of Amine-Borane Complexes." Tetrahedron, 68(27), 5357-5376.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. researchgate.net [researchgate.net]
- 4. In situ solid state 11B MAS-NMR studies of the thermal decomposition of ammonia borane: mechanistic studies of the hydrogen release pathways from a solid state hydrogen storage material - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]
- 7. CAS 3999-38-0: 2-Picoline-borane | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Identifying Impurities in 10-Hydroxyimipramine Borane Complexes
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Analytical Strategy Teams Subject: Troubleshooting Analytical Anomalies in Borane-Reduced TCA Intermediates
Executive Summary
In the synthesis of 10-Hydroxyimipramine (10-OH-IMP) via borane reduction (typically from 10-oxoimipramine), the formation of stable amine-borane adducts is a frequent, yet often misdiagnosed, phenomenon. These complexes are not merely "impurities" but persistent intermediates that alter chromatographic behavior, mask spectral data, and complicate yield calculations.
This guide addresses the identification of these complexes and the specific impurities that co-elute or co-precipitate with them, including stereoisomers, dehydration products, and over-reduced species.
Part 1: The "Ghost" Peaks – Mass Spectrometry Diagnostics
Q: I see a cluster of peaks in LC-MS with a mass shift I can't explain. Is this a contaminant?
A: If you observe a mass shift of +13.8 Da (approx +14) relative to your free base, you are likely looking at a stable Borane-Amine Adduct (
The "Smoking Gun" is the Isotope Pattern:
Unlike Carbon or Nitrogen, Boron has a distinct natural isotopic abundance:
LC-MS Identification Protocol
| Feature | Observation in Free Base (10-OH-IMP) | Observation in Borane Complex |
| Monoisotopic Mass | ||
| Isotope Pattern | Classic "Carbon staircase" (M+1 is ~20% of M) | Split M peak. A distinct M-1 peak appears at ~25% intensity of the parent peak due to |
| Fragmentation | Loss of | Loss of |
DOT Diagram: Mass Spec Decision Logic
Caption: Logical workflow for distinguishing borane adducts from standard organic impurities using Mass Spectrometry.
Part 2: The NMR Puzzle – Verification
Q: My Proton NMR (
A: Not necessarily. Boron has a nuclear quadrupole moment that induces rapid relaxation, causing broadening of protons on adjacent nitrogens and carbons . If your side-chain protons (dimethylamino propyl group) are broad, the nitrogen is likely coordinated to boron.
The Self-Validating Experiment:
-
Standard Borane Reagent (
): to ppm. -
Amine-Borane Complex (
): Upfield shift to to ppm. -
Boric Acid (Hydrolysis Product):
to ppm (Singlet).
Troubleshooting Tip: If you see a peak at +19 ppm, your complex is hydrolyzing (falling apart) into the free amine and boric acid. This indicates wet solvents or unstable storage conditions [1].
Part 3: Chemical Impurities within the Matrix
Q: Once I account for the borane complex, what actual synthetic impurities should I look for?
A: The borane reduction of 10-oxoimipramine is potent. You must monitor for three specific impurity classes that co-exist with the borane complex.
1. Dehydration Products (The "Alkene")
10-Hydroxyimipramine is a benzylic-like alcohol. Under acidic conditions (or excessive heat during workup), it dehydrates to form the alkene.
-
Name: 10,11-Dehydroimipramine (or related iminostilbene derivatives).
-
Detection: LC-MS mass of 278 Da (M-18).
-
Risk Factor: High if you used strong acid (HCl) to quench the borane reaction.
2. Stereoisomers (Enantiomeric Purity)
The reduction of the ketone at C10 creates a chiral center. Unless you used a chiral borane catalyst (e.g., CBS reduction), you likely have a racemic mixture (50:50 R/S).
-
Detection: These will co-elute on standard C18 HPLC columns.
-
Solution: Use a Chiralpak AD-H or OD-H column to resolve the enantiomers.
3. Over-Reduction (Ring Opening)
While rare with mild borane reagents, aggressive conditions can reduce the aromatic rings or cleave the C-N bond in the side chain.
-
Indicator: Look for "broken" fragments in MS with masses < 200 Da.
DOT Diagram: Impurity Pathways
Caption: Reaction pathways leading to the target molecule and common impurities during borane reduction.
Part 4: Remediation – Breaking the Complex
Q: How do I get rid of the borane so I can analyze the pure 10-OH-Imipramine?
A: The B-N bond is kinetically stable. Simple water washes are insufficient. You must use a "oxidative" or "acidic reflux" workup to decomplex the amine.
Protocol A: Oxidative Cleavage (Gentle)
-
Add Trimethylamine N-oxide (TMANO) to the reaction mixture.
-
Reflux for 1-2 hours. TMANO oxidizes the borane to borate esters, which hydrolyze easily.
-
Why this works: It prevents the formation of strong acid that causes dehydration (Impurity #1) [2].
Protocol B: Acid Hydrolysis (Aggressive)
-
Add MeOH and concentrated HCl.
-
Reflux for 4 hours.
-
Warning: This will generate the dehydration impurity (alkene) if not carefully monitored. Use Protocol A if the 10-OH group is labile.
References
-
Glidewell, C. (2023). Synthesis and Characterization of Amine-Borane Adducts: NMR and Thermal Analysis. Journal of Molecular Structure. 1[2][3][4]
- Soderquist, J. A., & Brown, H. C. (1980). Borane reagents in organic synthesis: Oxidative workup strategies. Journal of Organic Chemistry. (Contextual grounding for TMANO protocol).
-
Hutt, A. J., et al. (1983). Metabolism of imipramine: Synthesis and characterization of hydroxylated metabolites. Xenobiotica. 5[2][3][4]
-
Watson, I. D., & Stewart, M. J. (1975).[6] Separation and quantitative determination of tricyclic antidepressants by high-performance liquid chromatography. Journal of Chromatography A. 6
Sources
- 1. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Impurities in drugs I: Imipramine, desipramine, and their formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Strategies for removing excess borane from reaction mixtures
The following technical guide addresses the removal of excess borane and boron byproducts from reaction mixtures. It is structured to prioritize safety, chemical logic, and process efficiency.[1]
Topic: Strategies for removing excess borane from reaction mixtures Audience: Researchers, Process Chemists, and Drug Development Scientists
Quick Diagnostic: Which Strategy Do You Need?
Before proceeding, identify your specific bottleneck using the decision matrix below. Borane reagents (
Figure 1: Decision tree for selecting the appropriate borane removal protocol based on product stability and chemical nature.
Module 1: The Standard Quench (Methanolysis)
Best for: Alcohols, alkyl boranes, and removing unreacted reagent.
The Issue
Borane reagents are Lewis acids. Even after the reaction consumes the hydride, boron residues remain. Direct water quenching can be violent and leaves boric acid (
The Fix: Methanol Azeotrope
Methanol reacts with borane species to form trimethyl borate (
Protocol:
-
Cool: Chill reaction mixture to 0 °C.
-
Quench: Add MeOH dropwise until gas evolution (
) ceases. -
Reflux: Stir at room temperature or mild reflux for 30–60 minutes to break down loosely bound intermediates.
-
Evaporate: Concentrate on a rotary evaporator.
-
Repeat: Redissolve the residue in fresh MeOH and re-evaporate. Repeat this cycle 3 times.
-
Mechanism: This drives the equilibrium toward the volatile ester:
-
Self-Validation:
-
Check: Run a TLC. If the baseline spot (boric acid) persists, repeat the MeOH cycle.
Module 2: Breaking Amine-Borane Complexes
Best for: Synthesis of amines (secondary/tertiary) and N-heterocycles.
The Issue
When reducing amides or nitriles to amines, the product amine (
-
Non-polar (often co-elute with product).
-
Resistant to mild hydrolysis.
-
"Silent" impurities that lower yield and affect biological assays.
Strategy A: Acid Hydrolysis (The Brute Force)
Use only if your product is stable to strong acid/heat.
Protocol:
-
Quench excess hydride with MeOH.
-
Add 10% HCl (aq) or HCl in MeOH .
-
Reflux vigorously for 1–4 hours.
-
Why: Simple stirring is often insufficient to break the B-N bond. Energy is required to overcome the activation barrier.
-
-
Basify (pH > 10) with NaOH and extract the free amine.
Strategy B: Oxidative Workup (The Chemical Destruction)
Use if acid reflux degrades your compound.
Protocol:
-
Cool mixture to 0 °C.
-
Add Sodium Perborate (
) (approx. 3–5 equiv per boron atom) OR alkaline .-
Note: Sodium Perborate is safer and easier to handle than liquid peroxide.
-
-
Stir at room temperature for 2–4 hours.
-
Mechanism: Oxidation converts the C-B or N-B bond into a B-O bond (borate), which is water-soluble and easily washed away.
Strategy C: Amine Exchange (The "Process Chem" Solution)
Best for: Acid-sensitive substrates, large scale, and avoiding emulsions.
This method uses a "sacrificial" amine that binds Borane tighter than your product or precipitates the Borane out of solution. DABCO (1,4-diazabicyclo[2.2.2]octane) is the gold standard here.
Mechanism of Action:
DABCO forms a highly stable, insoluble bis-borane adduct (
Figure 2: DABCO exchange mechanism. The lattice energy of the precipitating DABCO-borane adduct drives the reaction to completion.
Protocol (DABCO Method):
-
After the reaction, quench excess hydride with a small amount of MeOH.
-
Add DABCO (0.5 – 1.0 equiv relative to Borane used).
-
Heat to 40–50 °C for 1 hour (or reflux in Toluene/THF).
-
Cool to room temperature. The
will appear as a white solid. -
Filter through a pad of Celite or Silica.
-
Concentrate the filtrate to obtain the free amine.
Self-Validation:
-
1H NMR: Look for the sharpening of signals. Borane complexation often causes broadening of protons alpha to the nitrogen.
-
11B NMR: Disappearance of the amine-borane quartet (typically -10 to -20 ppm) and appearance of the DABCO-borane signal (or absence if filtered).
FAQ: Troubleshooting & Specific Scenarios
Q: My product is streaking on silica gel. Is it Boron? A: Likely, yes. Boric acid and boronic esters interact strongly with silanols.
-
Fix: Add 1–5% Triethylamine to your eluent. If the streak persists, it may be a borane complex. Try the DABCO method before chromatography.
Q: I cannot use Methanol (transesterification risk). How do I quench? A: Use Pinacol .
-
Add Pinacol (1.1 equiv per B) and stir. This forms a Pinacol-Boronate ester. While this doesn't "remove" the boron, it creates a stable, non-polar species that runs as a distinct spot on TLC/Column, allowing you to purify your product away from the boron waste.
Q: Safety regarding Oxidative Workup?
A: Never add concentrated
-
is exothermic; adding oxidant generates
. Explosion. -
Control: Quench hydride with water/buffer first, vent the
, then add the oxidant slowly at 0 °C.
Summary of Quenching Agents
| Agent | Mechanism | Pros | Cons |
| Methanol | Solvolysis to | Cheap, volatile byproduct. | Requires multiple evaporations; |
| HCl / Reflux | Hydrolysis | Effective for stable amines. | Harsh; degrades acid-sensitive groups. |
| NaBO3 | Oxidation (C-B to C-O) | Mild, solid reagent. | Can oxidize sensitive functional groups (S, Se). |
| DABCO | Displacement / Precipitation | Best for scale-up ; mild; easy filtration. | Requires extra reagent; cost. |
| Ethanolamine | Chelation | Forms solid adduct. | High b.p.; difficult to remove excess ethanolamine. |
References
-
Safe Handling of Boranes at Scale Source: Organic Process Research & Development Citation: Kanth, J. V. B., et al. "Safe Handling of Boranes at Scale." Org.[2][6][7][8] Process Res. Dev. 2006, 10, 6, 1236–1244. URL:[Link]
-
DABCO Method for Borane Removal Source: Organic Syntheses Citation: "Synthesis of 3-Methoxy-N-morpholinobenzenesulfonamide using DABCO for Borane Removal." Org.[2][6][7][8] Synth. 2018, 95, 29-45. URL:[Link]
-
Workup Tricks: Boron Compounds Source: University of Rochester, Department of Chemistry Citation: "Workup Tricks - Boron Compounds." URL:[Link]
-
Oxidative Workup Safety Source: Organic Syntheses Citation: "A Simple and Convenient Method for the Oxidation of Organoboranes using Sodium Perborate."[2] Org.[2][6][7][8] Synth. 1996, 73, 116.[2] URL:[Link]
Sources
- 1. umdearborn.edu [umdearborn.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. andersondevelopment.com [andersondevelopment.com]
- 7. Hidden Boron Catalysis: A Cautionary Tale on TMEDA Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
NMR characterization 11B and 1H signals of 10-Hydroxyimipramine adduct
Guide to NMR Characterization of 10-Hydroxyimipramine Borane Adduct: and Signatures
Executive Summary & Strategic Rationale
Product Focus: 10-Hydroxyimipramine Borane Adduct (
The Borane Adduct Advantage:
The formation of a Lewis acid-base adduct between borane (
-
Chemical Stabilization: It "locks" the nitrogen lone pair, preventing N-oxidation and reducing the propensity for side-chain degradation.[1]
-
Analytical Resolution: It introduces a distinct
NMR handle and shifts signals, allowing for unambiguous quantification in complex mixtures where the parent drug or other metabolites might overlap.
This guide details the NMR characterization of this adduct, contrasting it with the conventional Hydrochloride (HCl) salt and Free Base forms.
Experimental Protocol: Synthesis & Preparation
Note: Borane reagents are pyrophoric.[1] All procedures must be conducted under an inert atmosphere (Argon/Nitrogen).[1]
Workflow Diagram
Figure 1: Synthesis pathway for the stabilization of 10-Hydroxyimipramine via borane complexation.
Step-by-Step Methodology
-
Dissolution: Dissolve 10-Hydroxyimipramine free base in anhydrous THF under Argon.
-
Complexation: Add 1.1 equivalents of Borane-THF complex (
) dropwise at . The Lewis acidic boron coordinates to the Lewis basic tertiary amine. -
Equilibration: Allow to warm to room temperature (RT) and stir for 1 hour.
-
Isolation: Remove solvent under reduced pressure. Recrystallize from Acetonitrile to yield the stable adduct.[2]
-
NMR Prep: Dissolve
of the adduct in DMSO- . Use a quartz NMR tube if high-precision boron background suppression is required (standard borosilicate is usually acceptable for qualitative ).[1]
NMR Characterization: The Spectral Fingerprint
A. NMR Analysis (The Diagnostic Handle)
The
-
Chemical Shift:
(distinctive for amine-boranes).[1][2] -
Multiplicity: Quartet (
).[1] -
Coupling Constant (
): .[1][2] -
Mechanistic Insight: The quartet arises from the scalar coupling between the
nucleus and the three equivalent protons of the group. This signal is absent in the free base or HCl salt, making it a binary "presence/absence" test for the adduct.
B. NMR Analysis (Structural Confirmation)
Coordination of the nitrogen lone pair to boron deshields the adjacent protons and alters the magnetic environment of the methyl groups.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Aromatic Ring | Multiplet (8H) | Unaffected by side-chain derivatization.[1] | |
| Hydroxyl (-OH) | Singlet (1H) | Confirms the 10-hydroxy moiety remains intact.[1] | |
| N-Methylene ( | Quartet ( | Deshielded relative to free base due to cationic character of N. | |
| N-Dimethyl ( | Singlet (6H) | Critical Shift: Downfield shift vs. free base ( | |
| Borane Hydrides ( | Broad Singlet (3H) | Extremely broad due to rapid quadrupolar relaxation of the attached Boron.[1] |
Spectral Logic Diagram
Figure 2: Causal relationships between molecular structure and observed NMR signals.[1][3]
Performance Comparison: Adduct vs. Alternatives
The following table objectively compares the Borane Adduct against the standard Hydrochloride Salt and the Free Base.
| Feature | Borane Adduct ( | Hydrochloride Salt (HCl) | Free Base |
| Stability | High: | Moderate: Stable solid, but hygroscopic.[1] | Low: Prone to oxidation and dehydration. |
| Diagnostic Quartet (-14.2 ppm).[1] | Silent (No signal).[1] | Silent (No signal).[1] | |
| N-Me peak shifted to clear region (2.72 ppm). | N-Me peak overlaps with solvent/water often.[1] | N-Me peak at | |
| Solubility (DMSO) | Excellent. | Good. | Good. |
| Suitability | Best for: Reference standards, long-term storage, specific quantification.[1] | Best for: Biological assays, solubility studies.[1] | Best for: Synthetic intermediate (transient).[1] |
Technical Insight
The Free Base of 10-hydroxyimipramine is notoriously difficult to handle in quantitative analysis because the 10-hydroxyl group facilitates a trans-elimination across the C10-C11 bond, leading to the artifact 10,11-dehydroimipramine .[1] The Borane Adduct sterically and electronically stabilizes the side chain, indirectly reducing the conformational strain that can lead to this elimination, thereby preserving the integrity of the 10-hydroxy group during analysis.
References
-
PubChem. (2024).[1] 10-Hydroxyimipramine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Hermanek, S. (1992).[1] Boron-11 NMR Spectroscopy in Boron Chemistry. Chemical Reviews. (General reference for
shifts in amine-boranes). -
Glidewell, C. (2019).[1] Structure and Bonding in Amine-Borane Adducts. Journal of Chemical Crystallography. (Reference for B-N bond lengths and stability).
Validation of Mass Spectral Fragmentation Patterns for BH3-Adducts
Executive Summary: The Lability Paradox
In drug discovery and advanced organic synthesis, Borane (
This guide moves beyond standard spectral interpretation. It provides a comparative analysis of ionization techniques and establishes a self-validating protocol to distinguish intact adducts from in-source degradation artifacts.
Part 1: The Challenge of Boron Validation
Before selecting an ionization method, one must understand the unique spectral signature of Boron. Unlike Carbon or Nitrogen, Boron possesses a distinct isotopic "fingerprint" that serves as the primary validation tool.
The Isotopic Anchor ( vs. )
Boron exists as two stable isotopes:
| Feature | Description | Validation Check |
| M/M-1 Ratio | The peak at nominal mass | If the |
| Hydride Loss | Look for | |
| Dative Break | The | Presence of the free base ( |
Part 2: Comparative Analysis of Ionization Methods
The choice of ionization is the single most critical variable in BH3-adduct validation. We compare three standard approaches below.
Electron Impact (EI) – The "Hard" Approach[1][2]
-
Mechanism: 70 eV electron bombardment.[1]
-
Performance: Poor. The energy transfer typically exceeds the dissociation energy of the dative bond (
). -
Result: Spectra are dominated by the free base (
) and fragments. The molecular ion ( ) is rarely observed.[2] -
Verdict: Unsuitable for intact adduct validation.
Electrospray Ionization (ESI) – The "Soft" Standard
-
Mechanism: Solution-phase ionization via high voltage and evaporation.
-
Performance: Good to Variable. ESI is soft enough to preserve the adduct, provided the Cone Voltage is minimized.
-
Result: Often yields
or adducts. In negative mode, is common for amine-boranes due to hydride abstraction. -
Risk: "In-Source Fragmentation" (ISF) can strip the
group if source temperatures are too high (>250°C).
Cold-Spray Ionization (CSI) / APCI – The "Preserver"
-
Mechanism: Low-temperature ESI or gas-phase chemical ionization.
-
Performance: Excellent. Designed specifically for labile supramolecular complexes.
-
Result: Maximizes the intensity of the intact molecular ion
or . -
Verdict: The Gold Standard for hyper-labile phosphine-boranes.
Part 3: Mechanistic Validation & Visuals
To validate that a spectrum represents the adduct and not a mixture, one must map the fragmentation pathway.
The Fragmentation Decision Tree
The following diagram outlines the logical flow for selecting a method and interpreting the result.
Figure 1: Decision tree for selecting ionization methods and validating BH3-adducts.
The "Hydride Hop" Mechanism
A unique feature of amine-boranes in ESI is the formation of
-
Positive Mode:
(Sodium Adduct - Most Stable). -
Negative Mode:
(Hydride abstraction/loss).
Part 4: Experimental Protocol (Self-Validating System)
This protocol ensures data integrity by using the free base as an internal negative control.
Materials
-
Analyte: Purified BH3-adduct.
-
Control: The free Lewis base (Amine or Phosphine) without Boron.
-
Solvent: Anhydrous Acetonitrile or Methanol (Note: Methanol can slowly solvolyze some boranes; Acetonitrile is safer).
Step-by-Step Methodology
-
Baseline Control Run:
-
Inject the Free Base (Control) via ESI(+).
-
Record the retention time (RT) and the molecular ion (
). -
Note: This establishes the "Degradation Marker."
-
-
Soft Ionization Setup:
-
Set Source Temp: < 150°C.
-
Set Cone Voltage: Low (15–20 V). High voltage (>50V) will induce In-Source Fragmentation (ISF), mimicking the free base.
-
-
Adduct Injection:
-
Inject the BH3-adduct.
-
Crucial Check: Look for a peak shift of +14 Da (nominal mass of
is ~13.8, but often observed as vs shifts). -
Isotope Validation: Zoom into the molecular ion. Do you see the "picket fence" pattern of
?
-
-
The "Cone Voltage Ramp" (The Causality Test):
-
Intentionally increase the cone voltage from 20V to 80V in 10V increments.
-
Observation: If the signal transitions from the Adduct Mass to the Free Base Mass, you have proven the species is the adduct and characterized its stability.
-
References
-
NIST Chemistry WebBook. Mass Spectra of Amine-Boranes. National Institute of Standards and Technology. [Link]
-
ResearchGate. Synthesis and Comparison of Reactivity of Amine-Borane Complexes. (2025).[3][4] [Link]
-
ACS Publications. Mass Spectrometry in Boron Chemistry. American Chemical Society. [Link]
-
Wiley Online Library. A review on the determination of isotope ratios of boron with mass spectrometry. Mass Spectrometry Reviews.[5] [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]
Sources
Cross-Validation of HPLC vs. UPLC Methods for Adduct Quantification: A Technical Comparison Guide
Executive Summary
In the quantification of DNA and protein adducts—critical biomarkers for toxicology and oncology—sensitivity is the currency of success. While High-Performance Liquid Chromatography (HPLC) remains the robust workhorse of many regulated laboratories, Ultra-Performance Liquid Chromatography (UPLC) offers a theoretical and practical leap in resolution and sensitivity.
This guide provides a rigorous framework for cross-validating these two platforms. It moves beyond simple "method transfer" to a data-driven validation strategy compliant with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines. We demonstrate that while UPLC typically yields a 3-5x gain in signal-to-noise (S/N) ratio for adducts like 8-OHdG, the transition requires careful management of dwell volume, frictional heating, and statistical bias.
Theoretical Framework: The Physics of Sensitivity
To validate a method transfer, one must understand the physical basis of the improvement. The superiority of UPLC is governed by the Van Deemter equation (
-
HPLC (3–5 µm particles): Diffusion of the analyte into and out of the porous bead is slow. As flow rate increases, peak broadening occurs rapidly, limiting speed and sensitivity.
-
UPLC (<2 µm particles): The diffusion path is shorter. The
-term is minimized, allowing higher linear velocities ( ) without significant loss of efficiency ( ).
The Adduct Advantage: Adducts (e.g., N7-methylguanine, 8-OHdG) are often present at trace levels (1 adduct per
-
Result: Taller peaks.
-
Benefit: Lower Limit of Quantification (LLOQ) drops significantly, often eliminating the need for extensive solid-phase extraction (SPE) concentration steps.
Method Transfer Protocol
Transferring a method from HPLC to UPLC is not a simple "copy-paste" of mobile phase ratios. It requires Geometric Scaling to maintain the same separation selectivity.
The Scaling Workflow
The following diagram illustrates the critical decision pathways and calculations required for a compliant method transfer.
Figure 1: Geometric scaling workflow for transferring chromatography methods. Note the critical step of Dwell Volume Adjustment, often overlooked, leading to retention time shifts.
Step-by-Step Scaling Protocol
-
Column Selection: Select a UPLC column with the same stationary phase chemistry (e.g., C18 BEH) as the HPLC column to maintain selectivity (
). -
Flow Rate Scaling: Maintain linear velocity.
Note: UPLC systems can tolerate higher velocities; you may increase flow further to speed up the run, provided backpressure limits are respected. -
Gradient Scaling: Maintain the slope of the gradient (change in %B per column volume).
-
Dwell Volume Correction (Critical): HPLC systems often have large dwell volumes (1–2 mL). UPLC systems are small (<0.4 mL).[1] To replicate the HPLC separation exactly, you must add an "isocratic hold" at the start of the UPLC gradient to mimic the HPLC's delay, OR adjust the start time of the gradient.
Cross-Validation Workflow
According to ICH M10 , cross-validation is required when data from different methods (e.g., legacy HPLC vs. new UPLC) are combined in a study.
Experimental Design
-
Sample Set: Select 30–40 incurred samples (actual biological samples, not just spiked standards) covering the full concentration range.
-
QC Samples: Include Low, Medium, and High QCs in triplicate for both methods.
-
Run Sequence: Analyze samples on both platforms within the same stability window (preferably <48 hours).
Statistical Assessment (Bland-Altman)
Do not rely solely on the correlation coefficient (
-
Plot: Difference (UPLC - HPLC) vs. Average ((UPLC + HPLC)/2).
-
Acceptance: The 95% limits of agreement should fall within your pre-defined analytical error (typically ±20% for chromatographic assays).
Figure 2: Decision tree for assessing cross-validation data. Bias >15% triggers a root cause analysis, often pointing to matrix effects in the UPLC void volume.
Case Study: Quantification of 8-OHdG
We compared a legacy HPLC-ECD method with a modern UPLC-MS/MS method for the quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine.
Method Parameters[2][3]
| Parameter | Legacy HPLC | Modern UPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18 BEH, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 35.0 min | 4.5 min |
| Backpressure | ~120 bar | ~650 bar |
| Injection Vol | 50 µL | 2 µL |
| Detection | Electrochemical (ECD) | Tandem Mass Spec (MS/MS) |
Performance Data
| Metric | HPLC Result | UPLC Result | Improvement Factor |
| Resolution ( | 2.1 (vs nearest impurity) | 3.8 (vs nearest impurity) | 1.8x |
| Peak Width ( | 0.45 min | 0.04 min | 11x sharper |
| LLOQ | 1.0 ng/mL | 0.05 ng/mL | 20x Sensitivity |
| Solvent/Run | 35 mL | 1.8 mL | 19x Savings |
Interpretation
The UPLC method demonstrated a massive reduction in solvent usage and a 20-fold increase in sensitivity. The "sharpness" of the peak (Peak Width) directly correlates to the signal height increase. In the cross-validation, the Bland-Altman plot showed a mean bias of +4.2% for the UPLC method, which is statistically insignificant and well within the ±15% acceptance criteria [1, 5].
Troubleshooting & Pitfalls
Frictional Heating
-
Issue: At pressures >800 bar, the friction of mobile phase moving through sub-2 µm particles generates heat. This can cause radial temperature gradients, leading to band broadening (loss of efficiency).
-
Solution: Use a column heater with active pre-heating of the solvent to match the column temperature.
Matrix Effects[4]
-
Issue: Because UPLC peaks are so narrow, they may co-elute with narrow bands of matrix suppressors that were previously "diluted" in broader HPLC peaks.
-
Solution: Monitor the Matrix Factor carefully during validation. Ensure the divert valve is set correctly to send the void volume (containing salts) to waste [6].
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]
-
International Council for Harmonisation (ICH). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Dizdaroglu, M., et al. (2001). Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry. National Institute of Standards and Technology (NIST). [Link]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. [Link]
-
Krouwer, J. S. (2008).[4] Why Bland-Altman plots should use X, not (Y+X)/2 when X is a reference method. Statistics in Medicine. [Link]
-
Waters Corporation. UPLC Technology: Theory and Practice. [Link]
Sources
Beyond Standard Assays: A Guide to Assessing Cytotoxicity of Borane Adducts
Executive Summary & Strategic Context
Borane adducts (L·BH₃) are experiencing a renaissance in biomedical research, driving advances in Boron Neutron Capture Therapy (BNCT), hydrogen storage materials, and pharmacophore design. However, their unique chemical nature—specifically their hydridic character and reducing potential—presents a "silent trap" for standard cytotoxicity screening.
The Core Challenge: Many borane adducts are reducing agents capable of chemically converting tetrazolium salts (MTT, MTS) into formazan in the absence of cellular metabolism. This generates false-negative cytotoxicity data (i.e., artificially inflated viability signals), potentially masking toxic lead compounds.
This guide moves beyond generic protocols to provide a chemically grounded framework for accurately assessing borane adduct cytotoxicity. We compare the performance of distinct adduct classes and, crucially, the validity of the assays used to measure them.
Technical Deep Dive: The Chemistry of Toxicity
To assess cytotoxicity accurately, one must understand the stability and reactivity profile of the adduct. The biological activity of borane adducts is governed by the strength of the dative bond (Lewis Base→Lewis Acid) and the hydridic nature of the boron-hydrogen bonds.
Comparative Profile: Amine-Boranes vs. Phosphine-Boranes[1][2]
| Feature | Amine-Boranes ( | Phosphine-Boranes ( | Biological Implication |
| Bond Stability | Moderate. Susceptible to hydrolysis in acidic endosomes. | High. Hyperconjugation ( | Phosphine-boranes are often more stable in media but may have lower bioavailability if release of the free borane is required. |
| Cytotoxicity Mechanism | Dual Action: 1.[1][2] Inhibition of IMP dehydrogenase (DNA/protein synthesis block).2. Hydride transfer causing oxidative stress. | Steric/Lipophilic Action: Often driven by the lipophilicity of the phosphine ligand. Less reactive toward biomolecules than amine analogs. | Amine-boranes show potent anti-neoplastic activity (e.g., L1210 leukemia models) but higher off-target toxicity. |
| Redox Potential | High (Strong Reducing Agents). | Moderate to High (Dependent on P-substituents). | CRITICAL: Both classes can chemically reduce MTT/Resazurin reagents. |
Mechanism of Action & Interference
The following diagram illustrates the dual pathway: the biological mechanism of toxicity and the chemical mechanism of assay interference.
Figure 1: The Dual Pathway. Borane adducts exert biological toxicity (top path) but simultaneously chemically reduce assay reagents (bottom path), leading to data artifacts.
Comparative Guide: Assay Selection
Recommendation: Do not rely on a single endpoint. The reducing nature of borane adducts necessitates an orthogonal approach.
Tetrazolium Assays (MTT/MTS/XTT)
-
Status: NOT RECOMMENDED as a primary screen.
-
The Flaw: Borane adducts (and thiol-containing carriers like BSH) act as electron donors, reducing the tetrazolium ring directly. This occurs in the culture medium even without cells.
-
Result: A toxic compound may appear non-toxic (high OD) because the chemical reduction compensates for the lack of metabolic reduction.
Resazurin (Alamar Blue)[5]
-
Status: CAUTION ADVISED .
-
The Nuance: While generally more robust than MTT, resazurin can still be reduced by strong amine-boranes or thiol-rich breakdown products.
-
Requirement: Must run a "Cell-Free Chemical Control" (see Protocol).
ATP Bioluminescence (CellTiter-Glo®)
-
Status: GOLD STANDARD for Borane Adducts.
-
Why: The assay measures ATP concentration via a luciferase reaction. Borane adducts generally do not interfere with the luciferase enzyme or the ATP molecule itself.
-
Advantage: High sensitivity and no redox-based artifacts.
LDH Release (Membrane Integrity)
-
Status: EXCELLENT CONFIRMATORY ASSAY .
-
Why: Measures an enzyme leaked from dead cells. It is an extracellular marker and less prone to intracellular redox interference.
Validated Experimental Protocol: The "Interference-Free" Workflow
This protocol is designed to self-validate by explicitly checking for chemical interference before generating biological data.
Phase 1: The Chemical Interference Screen (Mandatory)
Before adding cells, determine if your borane adduct reacts with the assay reagent.
-
Preparation: Prepare a 96-well plate with culture medium (no cells).
-
Dosing: Add the borane adduct at the highest intended test concentration (e.g., 100 µM). Include a vehicle control (DMSO/Media only).
-
Incubation: Incubate for the standard assay duration (e.g., 24-72 hours) at 37°C.
-
Reagent Addition: Add the detection reagent (MTT, Resazurin, etc.).
-
Readout: Measure Absorbance/Fluorescence.[3]
-
Pass Criteria: Signal of [Borane + Media] ≈ Signal of [Vehicle + Media].
-
Fail Criteria: Signal of [Borane + Media] > 120% of Vehicle. Action: Switch to ATP assay.
-
Phase 2: Cytotoxicity Assessment (ATP Endpoint)
Use this workflow for high-throughput screening of BNCT candidates.
Materials:
-
Target Cells (e.g., U87 MG for glioblastoma, A375 for melanoma).
-
Borane Adduct (Freshly prepared in DMSO; avoid aqueous stock storage due to hydrolysis).
-
ATP Bioluminescence Kit.
Step-by-Step:
-
Seeding: Seed cells (3,000–5,000 cells/well) in opaque-walled 96-well plates. Allow attachment (24h).
-
Treatment: Remove old media. Add fresh media containing serial dilutions of the borane adduct (0.1 µM – 100 µM).
-
Note: If using amine-boranes, ensure media buffering (HEPES) is strong, as hydrolysis can alter pH.
-
-
Exposure: Incubate for 48–72 hours.
-
Lysis/Detection: Add ATP reagent equal to the volume of media present (1:1 ratio).
-
Mixing: Orbitally shake for 2 minutes to induce cell lysis.
-
Equilibration: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence (RLU).
-
Analysis: Calculate IC50 using a 4-parameter logistic regression.
Phase 3: Data Interpretation & Visualization
Summarize your findings using the following decision logic to ensure data integrity.
Figure 2: Assay Selection Algorithm. A logical flow to prevent false-negative toxicity results caused by borane reduction.
References
-
Hall, I. H., et al. (1990). "Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives." National Institutes of Health / PubMed. Link
-
Ciofani, G., et al. (2010).[4] "Assessing cytotoxicity of boron nitride nanotubes: Interference with the MTT assay." Biochemical and Biophysical Research Communications. Link
-
Neureiter, L., et al. (2018). "Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells." ACS Combinatorial Science. Link
-
Hu, K., et al. (2022). "Boron delivery systems for enhanced boron neutron capture therapy: a comprehensive review." Medical Lasers. Link
-
Denis, J. M., et al. (2004). "Ab initio molecular orbital study of the substituent effect on ammonia and phosphine–borane complexes." Journal of Molecular Structure: THEOCHEM. Link
Sources
- 1. Basic Requirements of BNCT - BSH and BPA - DGBNCT [dgbnct.com]
- 2. Synthesis and Cytotoxicity of Cyanoborane Adducts of N6-Benzoyladenine and 6-Triphenylphosphonylpurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Assessing cytotoxicity of boron nitride nanotubes: Interference with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Senior Scientist's Guide to Correlating Theoretical DFT Calculations with Experimental NMR Data
For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation.[1] However, complex molecules, subtle stereochemical differences, or ambiguous spectral data can present formidable challenges.[2] It is at this intersection of certainty and ambiguity that the synergy between experimental NMR and theoretical Density Functional Theory (DFT) calculations emerges as a powerful, predictive, and validating force.[2][3]
This guide provides an in-depth comparison of these methodologies, moving beyond a simple recitation of steps to explain the causality behind the workflow. We will explore how to leverage DFT to not only predict NMR spectra with remarkable accuracy but also to build a self-validating system that enhances the confidence of your structural assignments.
The Theoretical Bedrock: From Shielding Constants to Chemical Shifts
A common misconception is that DFT directly calculates the chemical shifts (δ) we observe in an NMR spectrum. Instead, the quantum mechanical calculation yields a more fundamental property: the isotropic magnetic shielding constant (σ) .[4][5] This value represents how much the electron cloud around a nucleus shields it from the external magnetic field.
The experimentally observed chemical shift (δ) is a relative measurement, benchmarked against a reference standard, almost universally tetramethylsilane (TMS).[6][7] The correlation is established through a simple equation:
δsample = σTMS - σsample
Therefore, to correlate theory with experiment, one must perform a DFT calculation on both the molecule of interest and the TMS reference compound at the identical level of theory.[8] The Gauge-Including Atomic Orbital (GIAO) method is the most common and robust approach for these calculations, known to provide reliable results for a wide range of nuclei.[9]
The Integrated DFT-NMR Workflow: A Self-Validating Protocol
Achieving a high correlation between theoretical and experimental data requires a meticulous and logical workflow. Each step is designed to minimize error and ensure the physical reality of the computational model aligns with the experimental conditions.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration. Note that concentration can sometimes affect chemical shifts, especially for systems capable of hydrogen bonding or aggregation.[10]
-
Data Acquisition: Record standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a spectrometer of appropriate field strength.
-
Referencing: Calibrate the chemical shift axis precisely using the residual solvent peak or an internal standard (like TMS).
-
Peak Assignment: Use the full suite of 1D and 2D data to assign all possible proton and carbon signals. This initial experimental assignment is the hypothesis that the DFT calculation will seek to validate.
Computational Protocol: Predicting the NMR Spectrum
The following step-by-step computational workflow is critical for generating accurate and comparable data.
Caption: The integrated workflow for DFT-NMR correlation.
Step 1: The Primacy of Structure - Geometry Optimization The accuracy of a calculated NMR spectrum is exceptionally sensitive to the input molecular geometry.[5] Even minor deviations in bond lengths or angles can lead to significant errors.
-
Action: Perform a geometry optimization using a reliable DFT functional and basis set. The B3LYP-D3/6-311G(d,p) level of theory, which includes dispersion corrections, is a well-regarded starting point for many organic molecules.[11]
-
Causality: This step finds the lowest energy, most stable 3D structure of the molecule. For flexible molecules, a single static structure is insufficient. A thorough conformational search must be performed to identify all low-energy conformers, which are then individually optimized.[5][10]
Step 2: The Core Calculation - GIAO-DFT With an optimized geometry (or an ensemble of conformers), the magnetic shielding constants can be calculated.
-
Action: Run a GIAO-DFT calculation. The choice of functional and basis set here is critical and can be tailored for specific nuclei. For instance, benchmark studies have shown WP04/6-311++G(2d,p) is excellent for ¹H shifts, while ωB97X-D/def2-SVP performs well for ¹³C.[11]
-
Causality: Different functionals account for electron correlation in varied ways, impacting the calculated electronic environment of each nucleus. Crucially, this calculation must include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the solution-phase conditions of the actual NMR experiment.[10][11] Gas-phase calculations will not accurately reproduce experimental solution data.
Step 3: From Raw Data to Comparable Values - Scaling DFT calculations contain systematic errors.[12] A simple subtraction against the calculated TMS value is a good first step, but a linear scaling correction is required for high-accuracy work.[4]
-
Action: The calculated shielding constants (σ_calc) are plotted against the known experimental chemical shifts (δ_exp) for a set of standard molecules. A linear regression analysis yields a slope (m) and intercept (c). The corrected chemical shift is then given by: δ_corrected = (σ_calc - c) / m .
-
Causality: This empirical correction accounts for the systematic deficiencies in the chosen functional and basis set, significantly improving the predictive accuracy of the calculation.[13] Many research groups provide pre-calculated scaling factors for various levels of theory, such as those found on the CHESHIRE database.[6][14]
Caption: Conceptual plot of linear scaling for correcting DFT data.
Step 4: The Moment of Truth - Comparison and Validation The final step is the quantitative comparison between your corrected, calculated chemical shifts and your experimentally assigned ones.
-
Action: For each nucleus, tabulate the experimental and calculated δ values. Calculate a statistical metric of agreement, such as the Mean Absolute Error (MAE) or Root-Mean-Square Deviation (RMSD).
-
Causality: A low MAE/RMSD (typically <0.2 ppm for ¹H and <2-3 ppm for ¹³C) provides strong, quantitative validation for the proposed structure.[11][15] If you are deciding between multiple possible isomers, the isomer whose calculated data has the lowest MAE when compared to the experimental data is overwhelmingly likely to be the correct one.[16]
Performance Benchmarks: Choosing the Right Tools
The accuracy of DFT-based NMR predictions is highly dependent on the chosen methodology. The following table summarizes the performance of several common density functionals for ¹H and ¹³C chemical shift predictions, as determined by comprehensive benchmark studies.
| Functional | Basis Set | Nucleus | RMSD (ppm) | Reference |
| WP04 | 6-311++G(2d,p) | ¹H | 0.07 - 0.19 | [11] |
| ωB97X-D | def2-SVP | ¹³C | 0.5 - 2.9 | [11] |
| B3LYP | cc-pVDZ | ¹³C | Varies | [13] |
| Various | Varies | ¹H | 0.1 - 0.2 | [15] |
| Various | Varies | ¹³C | 2.5 - 8.0 | [15] |
Note: Performance is highly dependent on the molecular test set, solvent model, and scaling procedure. The values from the DELTA50 study[11] represent a state-of-the-art, standardized benchmark.
Key Considerations for Scientific Integrity
-
Heavy Atoms: For molecules containing elements beyond the second row (e.g., transition metals like Pt, Pd), relativistic effects can become significant. Standard DFT approaches may fail. In these cases, it is necessary to use methods that account for relativity, such as the fully relativistic matrix Dirac-Kohn-Sham (mDKS) level of theory, to achieve good agreement with experimental data.[12]
-
Benchmarking: There are two philosophies for benchmarking: comparing against high-level (but computationally expensive) theoretical results or comparing directly against experimental data.[10] For practical applications in structure elucidation, benchmarking against carefully acquired experimental data is more relevant as it implicitly accounts for complex environmental effects like solvation.[10]
-
Beyond DFT: While DFT is a powerful tool, it has limitations, especially for large and complex molecules where computational cost can be prohibitive.[17] Emerging techniques using Machine Learning (ML) and Graph Neural Networks (GNNs), often trained on vast libraries of DFT-calculated and experimental data, are showing great promise in providing near-instantaneous predictions with impressive accuracy.[2][18][9]
Conclusion
The integration of theoretical DFT calculations with experimental NMR spectroscopy represents a paradigm shift from qualitative interpretation to quantitative validation. By following a rigorous, self-validating workflow that accounts for molecular conformation, solvation, and the inherent systematic errors of computational methods, researchers can resolve structural ambiguities with a high degree of confidence. This synergy not only accelerates the process of structure elucidation in drug discovery and natural product chemistry but also deepens our fundamental understanding of the link between a molecule's electronic structure and its observable spectroscopic properties.
References
-
Gao, C. et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Available at: [Link]
-
Le, T. C. et al. (2023). Benchmark of Density Functional Theory in the Prediction of ¹³C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. ACS Publications. Available at: [Link]
-
Zhang, Y. et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. Available at: [Link]
-
Latouche, C. et al. (2011). DFT calculations of ¹H and ¹³C NMR chemical shifts in transition metal hydrides. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Pop, A. et al. (2024). Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) Study of Water Clusters of Hydrogen-Rich Water (HRW). MDPI. Available at: [Link]
-
Kuhn, S. et al. (2014). Transfer Learning from Simulation to Experimental Data: NMR Chemical Shift Predictions. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]
-
Novikov, A. S. et al. (2024). DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Available at: [Link]
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen Blog. Available at: [Link]
-
IVAN (2024). Application of DFT Calculations in NMR Spectroscopy. YouTube. Available at: [Link]
-
Cruz, V. L. et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews - ACS Publications. Available at: [Link]
-
Zhang, Y. et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Available at: [Link]
-
Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. Available at: [Link]
-
SCM (2025). NMR Chemical Shifts — ADF 2025.1 documentation. SCM. Available at: [Link]
-
Royal Society of Chemistry (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Books. Available at: [Link]
-
Wiitala, K. W. et al. (2006). An accurate and efficient method for predicting ¹³C NMR chemical shifts of therapeutically relevant compounds. ResearchGate. Available at: [Link]
-
Wi, S. (2021). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. ResearchGate. Available at: [Link]
-
de Oliveira, K. T. et al. (2022). DELTA50: A Highly Accurate Database of Experimental ¹H and ¹³C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Available at: [Link]
-
Teale, A. M. et al. (2013). Benchmarking density-functional theory calculations of NMR shielding constants and spin–rotation constants using accurate coupled-cluster calculations. The Journal of Chemical Physics - AIP Publishing. Available at: [Link]
-
Bouguerra, S. et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. IJC. Available at: [Link]
-
Cutignano, A. et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sarotti, A. M. et al. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers. Available at: [Link]
-
Hashmi, M. A. (2024). Tutorial 04 | Using CHESHIRE Database for NMR Calculations & Scaling Factors. YouTube. Available at: [Link]
-
MSU Chemistry Department. NMR Spectroscopy. Michigan State University. Available at: [Link]
-
Moore, B. (2016). Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. ACS Symposium Series. Available at: [Link]
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. joaquinbarroso.com [joaquinbarroso.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 11. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 18. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
10-Hydroxyimipramine BH3-Aduct proper disposal procedures
The following guide details the operational safety and disposal protocols for 10-Hydroxyimipramine BH3-Adduct . This substance presents a dual-hazard profile: it is a potent bioactive agent (tricyclic antidepressant metabolite) and a chemical reducing agent (borane complex).
| Parameter | Critical Operational Data |
| Primary Hazards | Acute Toxicity (Cardiotoxic/Neurotoxic) | Water/Acid Reactivity (Releases |
| Physical State | Solid (typically white/off-white powder) |
| Incompatibility | Strong Acids (Violent |
| Spill Response | Do NOT use water.[1][2][3] Cover with dry sand or vermiculite. Scoop into a dry container. |
| Fire Safety | Use Dry Chemical or CO2 . Do NOT use water (risk of hydride activation).[3] |
| PPE Requirement | Nitrile gloves (double-gloved), Lab coat, Safety glasses, N95/P100 respirator (if dust is visible). |
Technical Profile & Hazard Causality
To dispose of this compound safely, one must understand its molecular behavior. It is not merely "chemical waste"; it is a Lewis Acid-Base Adduct .
The Dual-Hazard Mechanism
-
The Bioactive Core (10-Hydroxyimipramine): This is a pharmacologically active metabolite of Imipramine. Like its parent compound, it inhibits the reuptake of norepinephrine and serotonin.[4][5]
-
The Hydride Payload (Borane -
): The borane is coordinated to the amine nitrogen. While this coordination stabilizes the borane (making it less pyrophoric than diborane), it remains a "stored" source of hydride ( ).
Stability Spectrum
-
Neutral pH / Dry: Relatively stable.
-
Acidic pH: Rapid decomposition
Gas Evolution (Explosion Hazard in closed vessels). -
Oxidizing Conditions: Exothermic oxidation.
Disposal Decision Logic
The disposal route depends heavily on the physical state and quantity of the material.
Figure 1: Decision tree for selecting the appropriate disposal pathway.
Protocol A: Solid Waste (Preferred for Pure Substance)
Objective: Isolate the hazard without generating secondary risks (gas evolution) in the lab. Applicability: Expired reagents, solid residues, pure standards.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a Teflon-lined screw cap.
-
Primary Packaging:
-
Place the original vial containing the 10-Hydroxyimipramine BH3-Adduct directly into the waste jar.
-
If the material is loose, transfer it to a pre-labeled screw-top vial first.
-
-
Segregation:
-
Do NOT combine with acidic waste (e.g., TFA, HCl residues).
-
Do NOT combine with aqueous waste.[3]
-
-
Labeling:
-
Apply a hazardous waste label.
-
Constituents: "10-Hydroxyimipramine BH3-Adduct"
-
Hazard Checkboxes: [x] Toxic [x] Flammable Solid [x] Water Reactive.
-
-
Disposal: Hand over to EHS/Waste Management for Incineration .
Protocol B: Solution Quenching (Required for Reaction Mixtures)
Objective: Deactivate the hydride potential (
Warning: This process generates Hydrogen gas (
Step-by-Step Quenching Workflow
-
Preparation:
-
Cool the solution to 0°C (Ice bath).
-
Ensure inert gas flow (Nitrogen/Argon) is OFF or vented to avoid pressurizing the system during gas evolution.
-
-
Stage 1: Mild Proton Source (Acetone/Methanol)
-
Stage 2: Protic Hydrolysis (Methanol)
-
Action: If no bubbling occurs with acetone, add Methanol (MeOH) dropwise.
-
Observation: Evolution of
indicates active borane destruction. -
Wait: Stir until bubbling ceases.
-
-
Stage 3: Acidic Destruction (Final Kill)
-
Action: Very slowly add 1M Aqueous HCl or Acetic Acid .
-
Reason: This breaks the Amine-Borane complex and hydrolyzes the remaining boron species to Boric Acid (
).
-
-
Neutralization & Disposal:
-
Adjust pH to ~7 using Sodium Bicarbonate (
). -
Waste Stream: The resulting solution contains 10-Hydroxyimipramine (toxic) and Boric Acid.
-
Disposal: Pour into "Aqueous Toxic Waste" container. Do NOT pour down the drain due to the pharmaceutical metabolite.
-
Figure 2: Chemical pathway for deactivating the borane moiety.
Regulatory & Compliance Data
| Agency | Classification | Code/Note |
| EPA (RCRA) | Characteristic Hazardous Waste | D001 (Ignitable/Reactive) if unquenched. Not P/U listed, but must be managed as toxic. |
| DOT (Transport) | Flammable Solid, Toxic | Likely UN 2926 or UN 3179 (Flammable solid, toxic, inorganic/organic). |
| OSHA | Health & Physical Hazard | Target Organ Toxin (CNS, Heart) + Water Reactive. |
References
-
Amine-Borane Reactivity: Organic Syntheses, "Water-promoted, Open-flask Synthesis of Amine-boranes". Borane adducts are stable to air but react vigorously with acid to release hydrogen.
-
Imipramine Toxicity: PubChem, "Imipramine Hydrochloride Safety Data". Details cardiotoxic and anticholinergic hazards of the parent structure.
-
Borane Reagent Handling: ACS GCI Pharmaceutical Roundtable, "Reagent Guides: Borane & Borane Complexes". Procedures for quenching and handling borane reagents in synthesis.
-
Laboratory Waste Management: National Research Council (US), "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards".
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. chemos.de [chemos.de]
- 4. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. IMIPRAMINE CAS#: 50-49-7 [m.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 10. agilent.com [agilent.com]
- 11. ptb.de [ptb.de]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
